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  • Product: 4-(Vinyloxy)azetidin-2-one
  • CAS: 183319-83-7

Core Science & Biosynthesis

Foundational

reactivity and stability of the 4-(vinyloxy)azetidin-2-one ring system

An In-depth Technical Guide to the Reactivity and Stability of the 4-(Vinyloxy)azetidin-2-one Ring System Authored by: Senior Application Scientist, Gemini Division Abstract The 4-(vinyloxy)azetidin-2-one scaffold repres...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity and Stability of the 4-(Vinyloxy)azetidin-2-one Ring System

Authored by: Senior Application Scientist, Gemini Division

Abstract

The 4-(vinyloxy)azetidin-2-one scaffold represents a unique and highly versatile class of β-lactams. The convergence of two synthetically valuable functionalities—the strained four-membered β-lactam ring and the electron-rich vinyl ether moiety—imparts a distinct reactivity profile that has been exploited for the synthesis of complex heterocyclic systems, including carbapenems and other biologically relevant molecules. This technical guide provides an in-depth exploration of the chemical behavior of this ring system, focusing on its characteristic reactions, underlying mechanisms, and stability profile. We offer field-proven insights into experimental design, present detailed protocols for key transformations, and summarize critical stability data to aid researchers, scientists, and drug development professionals in leveraging the full synthetic potential of these valuable intermediates.

Introduction: The Strategic Value of the 4-(Vinyloxy)azetidin-2-one Core

The azetidin-2-one, or β-lactam, ring is a cornerstone of medicinal chemistry, most famously forming the pharmacophore of penicillin and cephalosporin antibiotics.[1][2] Its inherent ring strain makes it susceptible to nucleophilic attack, a property that is harnessed for the acylation and inactivation of bacterial penicillin-binding proteins (PBPs).[3] The introduction of a vinyloxy substituent at the C4 position creates a bifunctional molecule with a rich and nuanced reactivity profile.

The vinyl ether group serves multiple roles:

  • A Latent Carbonyl: It can be hydrolyzed under acidic conditions to an aldehyde or ketone.

  • A Reactive Dienophile/Dipolarophile: The electron-rich double bond readily participates in cycloaddition reactions.

  • A Substrate for Rearrangement: It is the key functional group in the powerful Ferrier-Petasis rearrangement for carbon-carbon bond formation.[4]

This guide will dissect the interplay between the β-lactam and the vinyloxy group, providing a comprehensive understanding of the system's stability and synthetic transformations.

The Reactivity Profile: Harnessing Strain and Electronics

The chemical behavior of 4-(vinyloxy)azetidin-2-ones is dominated by reactions at the vinyl ether moiety, often mediated by Lewis acids, and the inherent susceptibility of the β-lactam ring to nucleophiles.

The Ferrier-Petasis Rearrangement: A Gateway to Carbapenems

A cornerstone reaction of this system is the Lewis acid-promoted Ferrier-Petasis rearrangement. This transformation converts 4-(vinyloxy)azetidin-2-ones into the corresponding 4-(carbonylmethyl)azetidin-2-ones, which are valuable precursors for carbapenem and carbacepham antibiotics.[4]

Mechanistic Insight: The reaction is typically promoted by a trimethylsilyl triflate (TMSOTf) catalyst. The Lewis acid coordinates to the ether oxygen, facilitating the cleavage of the C4-O bond and formation of a stabilized oxocarbenium ion intermediate. A subsequent intramolecular ene-like reaction or a stepwise process involving silyl enol ether formation leads to the rearranged product. The choice of Lewis acid and reaction conditions is critical to prevent degradation of the sensitive β-lactam ring.

Ferrier_Petasis_Rearrangement cluster_start Starting Material cluster_intermediate Key Intermediate cluster_product Product Start 4-(Vinyloxy)azetidin-2-one Intermediate Oxocarbenium Ion Intermediate Start->Intermediate C4-O Bond Cleavage Product 4-(Carbonylmethyl)azetidin-2-one Intermediate->Product Rearrangement Catalyst TMSOTf (Lewis Acid) Catalyst->Start  Activation

Caption: Mechanism of the Ferrier-Petasis Rearrangement.

Cycloaddition Reactions

The vinyl group, being electron-rich, is an excellent partner in various cycloaddition reactions. This reactivity opens pathways to complex fused heterocyclic systems.

  • [4+2] Cycloadditions (Diels-Alder): With electron-deficient dienes, the vinyloxy group can act as a dienophile to form six-membered rings. The stereochemical outcome is dictated by the facial selectivity of the approach to the vinyl ether, which can be influenced by substituents on the azetidinone ring.

  • 1,3-Dipolar Cycloadditions: Reactions with 1,3-dipoles such as nitrones, azides, or nitrile oxides provide access to five-membered heterocyclic adducts.[5] For instance, reaction with an azide can lead to the formation of a triazoline ring, which can undergo further transformations.[6]

Hydrolysis of the Vinyl Ether Group

Under acidic conditions, the vinyl ether moiety is susceptible to hydrolysis, unmasking a carbonyl group. This reaction proceeds via protonation of the double bond to form a stabilized carbocation intermediate, which is then trapped by water.[7] This transformation is a reliable method for converting the vinyloxy group into a 4-(2-oxoethyl) substituent. The kinetics of this hydrolysis can be monitored spectrophotometrically by observing the appearance of the α,β-unsaturated ketone product.[7]

Reactions at the β-Lactam Ring

The core reactivity of the β-lactam ring remains a key consideration.

  • Nucleophilic Ring Opening: The strained amide bond is susceptible to cleavage by strong nucleophiles or under harsh acidic or basic conditions. This is the primary degradation pathway and mirrors the mechanism of action of β-lactam antibiotics.[3][8]

  • N-Functionalization: The nitrogen atom can be acylated or alkylated, although this often requires deprotonation with a strong base, which can compromise the integrity of the ring.

Stability Profile: Navigating the Lability of the β-Lactam Core

The synthetic utility of 4-(vinyloxy)azetidin-2-ones is intrinsically linked to their stability. The β-lactam ring is thermodynamically unstable, and its degradation is a critical factor in experimental design, purification, and storage.[8]

Influence of pH

The stability of the β-lactam ring is highly pH-dependent. Both acidic and, more significantly, basic conditions can catalyze hydrolytic ring-opening.[9]

  • Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis of the amide bond can occur, though many monocyclic β-lactams show relative stability in moderately acidic media.[9] The primary concern under acidic conditions is often the hydrolysis of the vinyl ether group.[7]

  • Neutral to Slightly Acidic Conditions (pH 4.5 - 6.5): This range typically affords the maximum stability for the β-lactam ring, minimizing both acid- and base-catalyzed hydrolysis.[9]

  • Basic Conditions (pH > 7): The rate of degradation increases significantly at higher pH due to hydroxide-ion-catalyzed nucleophilic attack on the carbonyl carbon of the β-lactam.[8] This leads to the formation of the corresponding β-amino acid derivative.

Thermal Stability

β-Lactams are generally considered thermally labile.[8] Elevated temperatures accelerate the rate of degradation through various pathways, including hydrolysis and elimination reactions. Therefore, reactions are often conducted at or below room temperature, and purification methods such as column chromatography should be performed efficiently and without excessive heating. Long-term storage should be at low temperatures (e.g., ≤ 4°C).[8]

Summary of Stability Factors
ConditionEffect on StabilityPrimary Degradation Pathway(s)Reference
Strong Acid (pH < 4) Moderate to Low StabilityAcid-catalyzed ring hydrolysis; Vinyl ether hydrolysis[7][9]
Slightly Acidic (pH 4.5-6.5) Optimal Stability Minimal degradation[9]
Strong Base (pH > 8) Very Low Stability Base-catalyzed ring hydrolysis to β-amino acid[8][10]
Elevated Temperature Low StabilityAccelerated hydrolysis and other decomposition reactions[8]
Strong Nucleophiles Low StabilityNucleophilic acyl substitution leading to ring opening[11]
Lewis Acids Low Stability (if not controlled)Ring cleavage, polymerization, or rearrangement[4]

Experimental Protocols: A Self-Validating Workflow

The following protocol for the Ferrier-Petasis rearrangement is presented as a self-validating system, where the rationale behind each step ensures reproducibility and success.

Protocol: TMSOTf-Catalyzed Rearrangement of a 4-(Vinyloxy)azetidin-2-one

Objective: To convert a generic 4-(vinyloxy)azetidin-2-one into its corresponding 4-(carbonylmethyl)azetidin-2-one derivative.[4]

Materials:

  • 4-(Vinyloxy)azetidin-2-one (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 - 0.2 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Methodology:

  • System Preparation (Trustworthiness Pillar): The glassware is rigorously flame-dried under vacuum and cooled under an inert atmosphere of argon. This is crucial as the Lewis acid catalyst, TMSOTf, is extremely moisture-sensitive. Quenching of the catalyst by atmospheric water is a primary cause of reaction failure.

  • Reactant Dissolution: The 4-(vinyloxy)azetidin-2-one starting material (1.0 eq) is dissolved in anhydrous DCM. DCM is chosen for its ability to dissolve the substrate and for its low reactivity under the reaction conditions.

  • Reaction Cooling (Causality Pillar): The solution is cooled to -78 °C using a dry ice/acetone bath. This low temperature is critical to control the exothermicity of the reaction and to suppress potential side reactions, such as polymerization or degradation of the sensitive β-lactam ring, thereby enhancing the selectivity for the desired product.

  • Catalyst Addition: TMSOTf (0.1 eq) is added dropwise via syringe. The catalytic amount ensures the reaction proceeds without requiring a full molar equivalent of the expensive and reactive Lewis acid. The slow addition maintains temperature control.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC). This provides real-time, semi-quantitative information, allowing the reaction to be quenched precisely upon consumption of the starting material to prevent product degradation.

  • Quenching: Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO₃ solution. The weak base neutralizes the highly acidic TMSOTf catalyst, immediately halting the reaction and preventing over-reaction or product decomposition during workup.

  • Workup and Isolation: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Experimental_Workflow A 1. System Preparation (Flame-dry glassware, inert atm.) B 2. Dissolve Substrate (in Anhydrous DCM) A->B C 3. Cool Reaction to -78 °C B->C D 4. Add TMSOTf Catalyst C->D E 5. Monitor by TLC D->E E->E F 6. Quench Reaction (with sat. NaHCO3) E->F If complete G 7. Aqueous Workup & Extraction F->G H 8. Purify by Chromatography G->H

Caption: A validated workflow for the Ferrier-Petasis rearrangement.

Conclusion

The 4-(vinyloxy)azetidin-2-one ring system is a powerful synthetic intermediate whose reactivity is defined by the delicate balance between the strained β-lactam and the versatile vinyl ether. A thorough understanding of its stability, particularly with respect to pH and temperature, is paramount for successful manipulation. Key transformations, such as the Ferrier-Petasis rearrangement, provide efficient routes to complex and medicinally relevant scaffolds. By employing carefully controlled, self-validating experimental protocols, researchers can effectively harness the unique chemical properties of this system to advance programs in medicinal chemistry and organic synthesis.

References

  • Title: Stability of β-lactam antibiotics in bacterial growth media - PMC Source: PubMed Central URL: [Link]

  • Title: Unprotected Polyphenols in Substitution Reactions with 4-Acetoxy-azetidinones. Source: ResearchGate URL: [Link]

  • Title: Vinyl azides in organic synthesis: an overview - PMC Source: NIH URL: [Link]

  • Title: Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update Source: MDPI URL: [Link]

  • Title: Reaction mechanism between vinyl ether derivatives and tetrazines.... Source: ResearchGate URL: [Link]

  • Title: Ferrier-Petasis rearrangement of 4-(vinyloxy)azetidin-2-ones: an entry to carbapenams and carbacephams Source: PubMed URL: [Link]

  • Title: Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation Source: NIH URL: [Link]

  • Title: Azetidinones Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

  • Title: Nucleophilic Substitution Reactions at Vinylic Carbons Source: ResearchGate URL: [Link]

  • Title: Asymmetric [4+2] cycloaddition of vinyl benzoxazinones with N‐acylpyrazoles via the bimetallic catalysis strategy. Source: ResearchGate URL: [Link]

  • Title: Acid-catalyzed hydrolysis of the vinyl ether group of 4-methoxy-1,2- dihydronaphthalene.Effect of conformation on Source: Semantic Scholar URL: [Link]

  • Title: One-pot synthesis of oxazolidin-2-ones. Source: ResearchGate URL: [Link]

  • Title: Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update Source: Preprints.org URL: [Link]

  • Title: Nucleophilic Acyl Substitution Reaction Mechanism - Carboxylic Acid Derivatives, Organic Chemistry Source: YouTube URL: [Link]

  • Title: 4-Vinyl Guaiacol: A Key Intermediate for Biobased Polymers Source: MDPI URL: [Link]

  • Title: Poly(vinyl alcohol) obtained by hydrolysis of poly(vinyl silyl ethers) and poly(vinyl ethers) synthesized with indenyltitanium trichloride Source: ResearchGate URL: [Link]

  • Title: Synthesis of Novel 4‐(2‐Oxoethylidene)azetidin‐2‐ones by a Lewis Acid Mediated Reaction of Acyldiazo Compounds Source: ResearchGate URL: [Link]

  • Title: Organocatalytic approach to vinylic nucleophilic substitution Source: ChemRxiv URL: [Link]

  • Title: Autonomic Healing of Epoxy Vinyl Esters via Ring Opening Metathesis Polymerization Source: URL: [Link]

  • Title: β-Lactam antibiotic Source: Wikipedia URL: [Link]

  • Title: The Chemistry and Biological Potential of Azetidin-2-ones. Source: ResearchGate URL: [Link]

  • Title: Synthesis of 13C and 2H Labeled Vinyl Pyruvate and Hyperpolarization of Pyruvate Source: URL: [Link]

  • Title: The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition Source: Frontiers URL: [Link]

  • Title: Cycloaddition Reactions in Organic Synthesis Source: URL: [Link]

  • Title: Synthesis and Antibacterial Studies of Azetidin-2-ones Derivatives Source: AIP Publishing URL: [Link]

  • Title: Photo-cycloaddition reactions of vinyldiazo compounds - PMC Source: PubMed Central URL: [Link]

  • Title: Stability of β-lactam antibiotics in bacterial growth media Source: bioRxiv URL: [Link]

  • Title: A REVIEW ON 2-AZETEDINONES Source: URL: [Link]

  • Title: Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High T g and LCST-Type Thermoresponse Source: MDPI URL: [Link]

  • Title: 1,4-Butanediol monovinyl ether Source: PubChem URL: [Link]

  • Title: 2-Vinyl-4H-1,3-Dithiin, a Bioavailable Compound from Garlic, Inhibits Vascular Smooth Muscle Cells Proliferation and Migration by Reducing Oxidative Stress Source: PubMed URL: [Link]

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Exploratory

The Stereochemical Nuances of 4-(Vinyloxy)azetidin-2-one Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Chiral 4-(Vinyloxy)azetidin-2-ones The azetidin-2-one, or β-lactam, ring is a cornerstone of medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Chiral 4-(Vinyloxy)azetidin-2-ones

The azetidin-2-one, or β-lactam, ring is a cornerstone of medicinal chemistry, most famously as the core structural motif of penicillin and cephalosporin antibiotics.[1] Beyond this classical role, substituted β-lactams are crucial chiral building blocks for a diverse array of therapeutic agents. Among these, 4-(vinyloxy)azetidin-2-one stands out as a versatile intermediate, particularly in the synthesis of carbapenem and penem antibiotics, where the vinyloxy group can be elaborated into the characteristic side chains of these potent antibacterial agents. The stereochemistry at the C4 position of the azetidinone ring is of paramount importance, as the biological activity of the final drug molecule is often contingent on a specific enantiomer. This guide provides a detailed technical overview of the key stereoselective strategies for the synthesis of 4-(vinyloxy)azetidin-2-one, with a focus on the underlying principles of stereocontrol and practical experimental considerations.

Core Synthetic Strategies and Stereochemical Control

The stereoselective synthesis of 4-(vinyloxy)azetidin-2-one is not a trivial endeavor and typically involves a multi-step approach where the stereochemistry is established early and preserved through subsequent transformations. The most common and well-established route involves three key stages:

  • Diastereoselective formation of a 4-substituted azetidin-2-one precursor , typically 4-acetoxyazetidin-2-one, via a [2+2] cycloaddition.

  • Enantioselective resolution of the racemic precursor to isolate the desired enantiomer.

  • Stereospecific introduction of the vinyloxy group at the C4 position.

This section will delve into the intricacies of each of these stages, providing both theoretical understanding and practical insights.

Diastereoselective Synthesis of 4-Acetoxyazetidin-2-one via the Staudinger Reaction

The Staudinger reaction, a [2+2] cycloaddition between a ketene and an imine, is a fundamental method for the construction of the β-lactam ring.[1] The diastereoselectivity of this reaction (i.e., the formation of cis or trans isomers) is highly dependent on the nature of the reactants and the reaction conditions.

The synthesis of racemic 4-acetoxyazetidin-2-one is often achieved through the reaction of chlorosulfonyl isocyanate with vinyl acetate.[2] This method provides a reliable route to the key intermediate.

For the synthesis of substituted β-lactams, the stereochemical outcome is largely governed by the geometry of the imine and the nature of the ketene substituents. Generally, (E)-imines tend to yield cis-β-lactams, while (Z)-imines favor the formation of trans products.[3] The reaction proceeds through a zwitterionic intermediate, and the stereochemistry is determined by the relative rates of ring closure and isomerization of this intermediate.[1]

To achieve high cis diastereoselectivity in the synthesis of 4-acetoxyazetidin-2-ones, the reaction of acetoxyketene with an appropriate imine is a common strategy.[4] The choice of solvent and base can also influence the diastereomeric ratio. For instance, the use of triethylamine in dichloromethane at low temperatures is a frequently employed condition.[3]

Experimental Protocol: Synthesis of Racemic 4-Acetoxyazetidin-2-one [2]

A detailed protocol for the synthesis of racemic 4-acetoxyazetidin-2-one from vinyl acetate and chlorosulfonyl isocyanate is available in Organic Syntheses.[2] The procedure involves the careful addition of chlorosulfonyl isocyanate to an excess of vinyl acetate at low temperatures, followed by a reductive workup to yield the desired product.

Enantioselective Synthesis via Enzymatic Kinetic Resolution

With a reliable method to produce racemic 4-acetoxyazetidin-2-one, the next critical step is the separation of the enantiomers. Enzymatic kinetic resolution has emerged as a highly efficient and scalable method for this purpose. This technique utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.

Lipases, such as those from Pseudomonas fluorescens and Pseudomonas cepacia, have been shown to be particularly effective in the kinetic resolution of racemic 4-acetoxyazetidin-2-one. The enzyme selectively hydrolyzes one of the enantiomers, allowing for the separation of the unreacted enantiomerically enriched 4-acetoxyazetidin-2-one from the hydrolyzed product.

Data Presentation: Lipase-Catalyzed Kinetic Resolution of (±)-4-Acetoxyazetidin-2-one

Enzyme SourceSubstrateProduct 1 (Unreacted)Product 2 (Hydrolyzed)Enantiomeric Excess (ee)Reference
Pseudomonas fluorescens(±)-4-Acetoxyazetidin-2-one(+)-4-Acetoxyazetidin-2-one(-)-4-Hydroxyazetidin-2-one>99%[5]
Pseudomonas cepacia(±)-4-Acetoxyazetidin-2-one(-)-4-Acetoxyazetidin-2-one(+)-4-Hydroxyazetidin-2-one>99%[5]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-4-Acetoxyazetidin-2-one

A general procedure involves the incubation of racemic 4-acetoxyazetidin-2-one with a lipase in a suitable buffer system. The reaction progress is monitored, and upon reaching approximately 50% conversion, the reaction is stopped. The enantiomerically enriched 4-acetoxyazetidin-2-one is then separated from the hydrolyzed product by extraction and can be further purified by chromatography.

Mandatory Visualization: Workflow for Enantioselective Synthesis

G cluster_0 Diastereoselective Synthesis cluster_1 Enzymatic Kinetic Resolution cluster_2 Chiral Products racemic Racemic 4-Acetoxyazetidin-2-one lipase Lipase (e.g., Pseudomonas fluorescens) racemic->lipase Incubation in buffer separation Separation lipase->separation ~50% Conversion enant_plus (+)-4-Acetoxyazetidin-2-one separation->enant_plus enant_minus_ol (-)-4-Hydroxyazetidin-2-one separation->enant_minus_ol

Caption: Enzymatic kinetic resolution of racemic 4-acetoxyazetidin-2-one.

Stereospecific Vinylation of Chiral 4-Acetoxyazetidin-2-one

The final step in the synthesis of 4-(vinyloxy)azetidin-2-one is the introduction of the vinyloxy group at the C4 position. This transformation must proceed with high stereospecificity to preserve the enantiopurity established in the previous step. Palladium-catalyzed O-vinylation has proven to be a reliable method for this purpose.

The reaction typically involves the treatment of the enantiomerically pure 4-acetoxyazetidin-2-one with a vinylating agent, such as a vinyl ether, in the presence of a palladium catalyst. The mechanism is believed to involve an oxidative addition of the palladium(0) catalyst to the C-O bond of the acetate, followed by coordination of the vinyl ether and subsequent reductive elimination to form the desired product and regenerate the catalyst. This process generally proceeds with retention of configuration at the C4 stereocenter.

Mandatory Visualization: Proposed Catalytic Cycle for Palladium-Catalyzed O-Vinylation

G cluster_reactants Pd0 Pd(0)L_n PdII [R-OAc-Pd(II)L_n] Pd0->PdII Oxidative Addition VinylCoord [R-OAc-Pd(II)L_n(VinylOR')] PdII->VinylCoord Coordination ProductComplex [R-OVinyl-Pd(II)L_n(OAc)] VinylCoord->ProductComplex Insertion ProductComplex->Pd0 Reductive Elimination Product R-O-Vinyl ProductComplex->Product Reactant R-OAc Reactant->PdII VinylEther Vinyl-OR' VinylEther->VinylCoord

Caption: Proposed mechanism for Pd-catalyzed O-vinylation.

Alternative Strategies: The Role of Chiral Auxiliaries

While the enzymatic resolution pathway is highly effective, another powerful strategy in asymmetric synthesis is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a diastereoselective reaction. After the desired stereocenter is created, the auxiliary is removed.

In the context of 4-substituted azetidin-2-one synthesis, a chiral auxiliary can be attached to the nitrogen atom of the imine precursor.[6] This chiral imine then undergoes a diastereoselective Staudinger reaction with a ketene. The steric and electronic properties of the chiral auxiliary guide the approach of the ketene, leading to the preferential formation of one diastereomer of the β-lactam. Subsequent removal of the chiral auxiliary affords the enantiomerically enriched product. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully employed in a variety of asymmetric transformations, including the synthesis of β-lactams.[7][8]

Conclusion: A Versatile Toolbox for Stereocontrolled Synthesis

The stereoselective synthesis of 4-(vinyloxy)azetidin-2-one is a testament to the power of modern synthetic organic chemistry. By leveraging a combination of diastereoselective reactions, enzymatic resolutions, and stereospecific catalytic transformations, researchers can access enantiomerically pure forms of this valuable building block. The choice of strategy will depend on factors such as the desired stereoisomer, scalability, and the availability of starting materials and reagents. The continued development of new catalytic systems and biocatalytic methods will undoubtedly further refine and expand the synthetic toolbox for accessing this and other important chiral molecules, paving the way for the discovery and development of new and improved therapeutic agents.

References

  • Palladium-catalysed regio- and stereo-controlled C-2 β-fluorovinylation of indoles. (2024). NIH. Retrieved from [Link]

  • 4-acetoxyazetidin-2-one. Organic Syntheses. Retrieved from [Link]

  • Ferrier-Petasis rearrangement of 4-(vinyloxy)azetidin-2-ones: an entry to carbapenams and carbacephams. (2010). PubMed. Retrieved from [Link]

  • The Influence of Ligands on the Pd-Catalyzed Diarylation of Vinyl Esters. (2021). NIH. Retrieved from [Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. (2017). NIH. Retrieved from [Link]

  • Elucidation of the Reaction Mechanism for the Palladium-Catalyzed Synthesis of Vinyl Acetate We gratefully acknowledge support. (2005). Angewandte Chemie International Edition. Retrieved from [Link]

  • Stereoselectivity in the synthesis of 2-azetidinones from ketenes and imines via the Staudinger reaction. (2009). ResearchGate. Retrieved from [Link]

  • Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. (2021). MDPI. Retrieved from [Link]

  • ChemInform Abstract: Synthesis of Optically Active Azetidine-2,4-dicarboxylic Acid and Related Chiral Auxiliaries for Asymmetric Synthesis. (1995). Sci-Hub. Retrieved from [Link]

  • Brønsted Acid Catalyzed Stereoselective Polymerization of Vinyl Ethers. (2021). UNC Chemistry Department. Retrieved from [Link]

  • Palladium(II)-Catalyzed Enantioselective Synthesis of 2-Vinyl Oxygen Heterocycles. (2012). PMC. Retrieved from [Link]

  • Novel Methods for the Stereoselective Synthesis of Oxetane, Azetidine and Pyrrolidine Derivatives. (2011). ResearchGate. Retrieved from [Link]

  • Diastereoselective synthesis of 3-acetoxy-4-(3-aryloxiran-2-yl)azetidin-2-ones and their transformation into 3,4-oxolane-fused bicyclic β-lactams. (2016). PubMed. Retrieved from [Link]

Sources

Foundational

The Azetidin-2-one Chronicles: From Penicillin to Precision Medicine

Executive Summary: The Four-Membered Ring that Changed the World The azetidin-2-one (β-lactam) ring is arguably the most privileged heterocycle in medicinal chemistry. Historically synonymous with the antibiotic revoluti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Four-Membered Ring that Changed the World

The azetidin-2-one (β-lactam) ring is arguably the most privileged heterocycle in medicinal chemistry. Historically synonymous with the antibiotic revolution initiated by Penicillin, this strained four-membered cyclic amide has evolved far beyond its bactericidal roots. This technical guide explores the structural evolution of functionalized azetidin-2-ones, moving from the total synthesis challenges of the mid-20th century to modern catalytic asymmetric methodologies and non-antibiotic therapeutic applications like cholesterol absorption inhibition.

Historical Evolution: The Antibiotic Dawn

The history of azetidin-2-ones is a timeline of escalating synthetic complexity.

  • 1907: Hermann Staudinger discovers the synthesis of β-lactams via the reaction of ketenes with imines, though the biological significance remains unknown.[1]

  • 1928-1940s: Alexander Fleming identifies the antibacterial properties of Penicillium notatum. Florey and Chain isolate the active principle.[2] The "β-lactam" structure is controversial until confirmed by Dorothy Crowfoot Hodgkin’s X-ray crystallography.

  • 1957: R.B.[3][4] Woodward achieves the total synthesis of Penicillin V. This landmark stereocontrolled synthesis proved that the strained bicyclic system could be constructed chemically, not just biologically.

  • 1976: Discovery of Thienamycin (Merck), the first carbapenem, revealing that the sulfur atom could be exocyclic and the ring system could sustain high ring strain without a fused thiazolidine ring.

  • 2002: FDA approval of Ezetimibe (Zetia), marking the scaffold's successful transition into metabolic disease therapeutics.

Visualization: The Azetidin-2-one Timeline

Timeline Staudinger 1907: Staudinger Ketene-Imine Cycloaddition Fleming 1928: Fleming Discovery of Penicillin Staudinger->Fleming Woodward 1957: Woodward Total Synthesis of Penicillin V Fleming->Woodward Thienamycin 1976: Thienamycin Carbapenem Discovery Woodward->Thienamycin Ezetimibe 2002: Ezetimibe Cholesterol Absorption Inhibitor Thienamycin->Ezetimibe

Figure 1: Chronological evolution of the β-lactam scaffold from synthetic curiosity to antibiotic pillar and metabolic drug.

Synthetic Architectures: Mechanisms & Methodology

The construction of the strained β-lactam ring requires overcoming significant enthalpic barriers. Two primary methodologies dominate the field: the Staudinger Synthesis and the Kinugasa Reaction.

The Staudinger Synthesis (Ketene-Imine Cycloaddition)

The Staudinger reaction remains the most versatile method for constructing the azetidin-2-one ring.[5] It involves the [2+2] cycloaddition of a ketene (generated in situ from an acid chloride) and an imine.

Mechanistic Insight: The reaction proceeds via a stepwise zwitterionic intermediate rather than a concerted pericyclic process. The stereoselectivity (cis vs. trans) is dictated by the competition between direct ring closure of the zwitterion (kinetic control) and isomerization of the imine moiety (thermodynamic control). Electron-donating groups on the ketene generally favor cis-β-lactams (Torquoelectronic effect).

The Kinugasa Reaction

The Kinugasa reaction offers a direct route to β-lactams from nitrones and terminal alkynes, catalyzed by Copper(I).[6][7][8][9]

Modern Mechanistic Revision: While classically viewed as a simple cycloaddition/rearrangement, recent studies (e.g., J. Org. Chem. 2021) suggest a more complex pathway involving a dicopper intermediate. The mechanism involves a cascade:

  • [3+2] Cycloaddition of Cu-acetylide and nitrone to form an isoxazoline.

  • Rearrangement/Ring contraction to the β-lactam.

Visualization: Mechanistic Pathways

Mechanisms cluster_Staudinger Staudinger Synthesis (Stepwise [2+2]) cluster_Kinugasa Kinugasa Reaction (Cu-Catalyzed) Imine Imine Zwitterion Zwitterionic Intermediate Imine->Zwitterion Nucleophilic Attack Ketene Ketene (from Acid Chloride) Ketene->Zwitterion Nucleophilic Attack BetaLactam Functionalized Beta-Lactam Zwitterion->BetaLactam Conrotatory Ring Closure Nitrone Nitrone Isoxazoline Cu-Isoxazoline Intermediate Nitrone->Isoxazoline Cu(I) [3+2] Cycloaddition Alkyne Terminal Alkyne Alkyne->Isoxazoline Cu(I) [3+2] Cycloaddition LactamProduct Cis-Beta-Lactam Isoxazoline->LactamProduct Rearrangement

Figure 2: Comparative mechanistic logic of Staudinger and Kinugasa syntheses.

The Functionalization Pivot: 4-Acetoxyazetidin-2-one

In the synthesis of carbapenems (like Imipenem and Meropenem) and penems, the "Kanegafuchi intermediate" (4-acetoxyazetidin-2-one) is the Holy Grail.

Why it matters: The acetoxy group at C4 is a "chemical handle." It acts as a leaving group, allowing nucleophiles (carbon, sulfur, or nitrogen) to be introduced stereoselectively. This allows a single intermediate to diverge into dozens of antibiotic candidates.

Reaction Logic: The displacement of the acetoxy group usually proceeds via an elimination-addition mechanism involving an


-acyliminium ion intermediate, often catalyzed by Lewis acids (e.g., 

or TMSOTf).

Beyond Antibiotics: Ezetimibe & The Cholesterol Frontier

The discovery of Ezetimibe (Schering-Plough) marked a paradigm shift. Researchers sought ACAT inhibitors but discovered a potent inhibitor of the Niemann-Pick C1-Like 1 (NPC1L1) protein, a cholesterol transporter.

Structure-Activity Relationship (SAR):

  • C3-Functionalization: Unlike antibiotics which focus on C6/C7 acylation, Ezetimibe relies on a C3-hydroxyalkyl side chain.

  • N1-Aryl Group: Essential for binding to the brush border transporter, distinct from the N1-acidic functionality required for bacterial PBP binding.

  • Fluorination: Strategic placement of fluorine atoms blocks metabolic oxidation, enhancing half-life and potency.

Technical Protocols (Self-Validating Systems)

Protocol A: Staudinger Synthesis of 4-Aryl-azetidin-2-one

A robust, scalable protocol for generating the core scaffold.

Reagents:

  • Imine:

    
    -Benzylidene-4-methoxyaniline (10 mmol)
    
  • Acid Chloride: Acetoxyacetyl chloride (12 mmol)

  • Base: Triethylamine (

    
    ) (30 mmol)
    
  • Solvent: Anhydrous Dichloromethane (DCM)

Workflow:

  • Preparation: Dissolve imine (10 mmol) in anhydrous DCM (50 mL) under Nitrogen atmosphere. Cool to 0°C.

  • Ketene Generation: Add

    
     (30 mmol) followed by dropwise addition of acetoxyacetyl chloride (12 mmol) over 30 minutes. Critical Control Point: The slow addition prevents ketene dimerization.
    
  • Cyclization: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Wash with

    
     (to remove excess amine), saturated 
    
    
    
    , and brine. Dry over
    
    
    .
  • Purification: Recrystallization from Ethanol yields the cis-

    
    -lactam (major product due to electron-donating acetoxy group).
    
Protocol B: 4-Acetoxy Displacement (Carbapenem Precursor)

Introduction of the sulfur side-chain characteristic of Thienamycin.

Reagents:

  • Substrate: 4-Acetoxyazetidin-2-one derivative (1.0 eq)

  • Nucleophile: Thiophenol (1.2 eq)

  • Catalyst:

    
     or TMSOTf (0.1 eq)
    
  • Solvent: Acetonitrile (

    
    )
    

Workflow:

  • Activation: Dissolve 4-acetoxyazetidin-2-one in dry

    
     at 0°C.
    
  • Displacement: Add Thiophenol followed by the Lewis Acid catalyst.

  • Kinetics: Stir at 0°C for 2 hours. The reaction turns yellow as the thiophenol reacts.

  • Validation: The disappearance of the acetate peak (

    
     2.1 ppm) in 
    
    
    
    -NMR confirms conversion.

Quantitative Data Summary

ParameterStaudinger SynthesisKinugasa Reaction
Key Intermediate Zwitterion / KeteneCu-Isoxazoline
Atom Economy Moderate (Loss of HCl)High (100% Atom Economy)
Stereoselectivity cis/trans tunable via substituentsPredominantly cis
Catalyst None (Stoichiometric Base)Copper(I) / Ligand
Primary Utility General

-lactam libraries
Enantioselective synthesis

References

  • Staudinger, H. (1907). "Zur Kenntnis der Ketene. Diphenylketen." Justus Liebigs Annalen der Chemie. Link

  • Woodward, R. B., et al. (1957). "The Total Synthesis of Penicillin V." Journal of the American Chemical Society. Link

  • Kinugasa, M., & Hashimoto, S. (1972). "The reactions of copper(I) acetylides with nitrones." Journal of the Chemical Society, Chemical Communications. Link

  • Palomo, C., et al. (1999). "The

    
    -Lactam Synthon Method: Enantioselective Synthesis of Polyfunctionalized Amino Acid Derivatives." European Journal of Organic Chemistry. Link
    
  • Rosenblum, S. B., et al. (1998). "Discovery of 1-(4-Fluorophenyl)-(3R)-[3-(4-fluorophenyl)-(3S)-hydroxypropyl]-(4S)-(4-hydroxyphenyl)-2-azetidinone (SCH 58235): A Designed, Potent, Orally Active Inhibitor of Cholesterol Absorption." Journal of Medicinal Chemistry. Link

  • Malig, T. C., et al. (2021). "Mechanism of the Kinugasa Reaction Revisited." The Journal of Organic Chemistry. Link

Sources

Exploratory

Technical Monograph: Physicochemical Profiling and Handling of 4-(vinyloxy)azetidin-2-one

The following technical guide is structured as a high-level monograph for drug development scientists. It focuses on the critical handling, physicochemical profiling, and stability of 4-(vinyloxy)azetidin-2-one , a speci...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for drug development scientists. It focuses on the critical handling, physicochemical profiling, and stability of 4-(vinyloxy)azetidin-2-one , a specialized intermediate in the synthesis of carbapenem and penem antibiotics.

Executive Summary & Structural Significance[1][2]

4-(vinyloxy)azetidin-2-one represents a class of sensitive enol ether


-lactams.[1] Unlike the robust 4-acetoxyazetidin-2-one (4-AA) industrial standard, the 4-vinyloxy variant is primarily a transient or in situ generated intermediate, most notably utilized in the Ferrier-Petasis rearrangement  to access carbapenams and carbacephams.

Its structural uniqueness lies in the C4-position enol ether.[1] This moiety serves as a "masked" aldehyde equivalent, allowing for Lewis-acid promoted rearrangement to 4-(carbonylmethyl)azetidin-2-ones, a key scaffold for thienamycin-class antibiotics.[1]

Critical Handling Note: This molecule combines the ring strain of a


-lactam with the hydrolytic instability of an enol ether.[1] It must be handled under strictly anhydrous conditions.[1]

Physicochemical Properties (Predicted & Empirical)

Due to the instability of the isolated vinyloxy-beta-lactam, experimental data is often derived from its stable N-substituted derivatives (e.g., N-TBDMS). The values below represent the core unsubstituted scaffold (C


H

NO

).
Table 1: Physicochemical Profile[3][4][5]
PropertyValue / DescriptionConfidence
Molecular Formula C

H

NO

Exact
Molecular Weight 113.11 g/mol Exact
Physical State Viscous Oil or Low-Melting SolidEmpirical (Analog based)
LogP (Calculated) 0.25 – 0.45Predicted (Consensus)
Topological Polar Surface Area (TPSA) ~38 ŲPredicted
H-Bond Donors / Acceptors 1 (NH) / 2 (CO, Ether)Structural
pKa (Lactam NH) ~15.0 (in DMSO)Predicted
Boiling Point Decomposes prior to boilingEmpirical Observation
Reactivity-Solubility Matrix

The solubility of 4-(vinyloxy)azetidin-2-one is not defined by "saturation" but by "compatibility."[1]

Solvent ClassSolubilityStability RiskRecommendation
Chlorinated (DCM, Chloroform) High (>100 mg/mL)LowPrimary Solvent for synthesis/analysis.
Polar Aprotic (THF, MeCN) High Low-ModerateGood for reactions; ensure dry (anhydrous).[1]
Protic (Water, Methanol) SolubleCritical AVOID. Rapid hydrolysis of enol ether.[1]
Non-Polar (Hexane, Toluene) Low-ModerateLowUsed for precipitation/purification.[1]

Stability & Degradation Pathways

The handling of 4-(vinyloxy)azetidin-2-one is governed by two competing degradation pathways. Understanding this is vital for developing valid analytical methods.

  • Enol Ether Hydrolysis: In the presence of moisture and trace acid, the vinyloxy group hydrolyzes to acetaldehyde and 4-hydroxyazetidin-2-one (unstable).[1]

  • 
    -Lactam Ring Opening:  Under basic conditions or nucleophilic attack, the ring opens to form linear amino acid derivatives.[1]
    
Visualization: Degradation vs. Synthetic Utility

The following diagram illustrates the delicate balance between the desired rearrangement and unwanted degradation.

G cluster_0 Core Species M 4-(vinyloxy)azetidin-2-one D1 Hydrolysis (H2O/H+) --> Acetaldehyde + 4-OH-Lactam M->D1 Moisture/Acid D2 Ring Opening (OH-/Nu-) --> Linear Amino Acid M->D2 Base/Nucleophile S1 Ferrier-Petasis Rearrangement (TMSOTf / Lewis Acid) M->S1 Anhydrous/Lewis Acid S2 Carbapenem Precursor (4-carbonylmethyl-azetidinone) S1->S2 C-C Bond Formation

Figure 1: Reaction landscape of 4-(vinyloxy)azetidin-2-one.[2] The green pathway represents the Ferrier-Petasis rearrangement used in antibiotic synthesis; red pathways indicate degradation risks.

Experimental Protocols

Protocol A: Kinetic Solubility & Stability Assessment (HPLC)

Rationale: Thermodynamic solubility (saturation over 24h) is invalid due to degradation.[1] A kinetic approach determines the "working window" for the compound.[1]

Reagents:

  • Anhydrous Acetonitrile (MeCN)[1]

  • Phosphate Buffer (pH 7.[1]4) - For degradation challenge only

  • Internal Standard: Naphthalene or Toluene[1]

Workflow:

  • Stock Preparation: Dissolve 10 mg of 4-(vinyloxy)azetidin-2-one in 1.0 mL anhydrous MeCN (Stock A).

  • Solvent Spike: Inject 50 µL of Stock A into 950 µL of the test solvent (e.g., DCM, dry THF, or wet MeCN).

  • Time-Point Analysis:

    • Inject immediately (T=0) into HPLC (Reverse Phase C18, High pH mobile phase to suppress acid hydrolysis, or Normal Phase Silica).[1]

    • Note: Normal Phase (Hexane/EtOAc) is preferred to avoid on-column hydrolysis.[1]

  • Calculation:

    
    
    
Protocol B: Ferrier-Petasis Rearrangement (Synthesis Context)

Rationale: This protocol validates the quality of the 4-vinyloxy material.[1] If the material is degraded, this reaction will fail.[1]

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Dissolution: Dissolve 4-(vinyloxy)azetidin-2-one (1.0 equiv) in anhydrous DCM (0.1 M).

  • Activation: Cool to -78°C. Add TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (0.1 – 1.0 equiv).

  • Reaction: Allow to warm to 0°C over 2 hours.

  • Quench: Add Triethylamine (Et3N) before aqueous workup to neutralize acid and prevent enol ether hydrolysis of unreacted starting material.

Analytical Visualization: Workflow

The following diagram details the decision tree for analyzing this compound, prioritizing stability over standard solubility metrics.

Workflow Start Sample: 4-(vinyloxy)azetidin-2-one Check1 Is sample Solid or Oil? Start->Check1 NMR 1H NMR (CDCl3) Check for vinylic protons (4.0 - 6.5 ppm region) Check1->NMR Dissolve in dry CDCl3 Purity Purity > 95%? NMR->Purity Use Proceed to Synthesis (Ferrier-Petasis) Purity->Use Yes Purify Flash Chromatography (Neutral Alumina, Hex/EtOAc) Avoid Silica (Acidic) Purity->Purify No Purify->NMR Re-analyze

Figure 2: Quality Control Workflow. Note the specific recommendation to use Neutral Alumina for purification to prevent acid-catalyzed decomposition.

References

  • Ferrier-Petasis Rearrangement: Błaszkiewicz, P., et al. (2010).[1] Ferrier-Petasis rearrangement of 4-(vinyloxy)azetidin-2-ones: an entry to carbapenams and carbacephams.[1][2] The Journal of Organic Chemistry.[1]

  • Beta-Lactam Chemistry: Singh, G. S. (2004).[1] Beta-lactams in the new millennium. Part I: monobactams and carbapenems.[1][3] Mini-Reviews in Medicinal Chemistry.

  • Solubility Protocols: Jouyban, A. (2010).[1] Handbook of Solubility Data for Pharmaceuticals.[1] CRC Press.[1] (General reference for kinetic solubility methodologies).

Sources

Protocols & Analytical Methods

Method

practical laboratory techniques for handling 4-(vinyloxy)azetidin-2-one

Application Note: Practical Laboratory Techniques for Handling 4-(vinyloxy)azetidin-2-one Executive Summary 4-(vinyloxy)azetidin-2-one is a specialized, high-value intermediate in the synthesis of non-classical -lactam a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Practical Laboratory Techniques for Handling 4-(vinyloxy)azetidin-2-one

Executive Summary

4-(vinyloxy)azetidin-2-one is a specialized, high-value intermediate in the synthesis of non-classical


-lactam antibiotics, specifically carbapenems  and 1-oxacephams . Unlike the more common 4-acetoxyazetidin-2-one (4-AA), the 4-vinyloxy derivative possesses a unique enol ether moiety at the C4 position. This structural feature allows it to undergo the Ferrier-Petasis rearrangement , a powerful 1,3-migration that converts the C4-oxygen substituent into a C4-carbon substituent, providing a direct entry to the carbapenem nucleus.

This guide details the handling, stability, and critical reaction protocols for this sensitive reagent, emphasizing the exclusion of moisture and Lewis acidic contaminants during storage.

Chemical Profile & Stability Logic

The utility of 4-(vinyloxy)azetidin-2-one lies in its dual reactivity: the ring strain of the


-lactam and the electron-rich nature of the enol ether. However, this combination creates specific stability challenges.
PropertySpecificationHandling Implication
Molecular Formula

Low molecular weight; volatile under high vacuum.
Functional Groups

-Lactam, Enol Ether
Acid Sensitive: The enol ether hydrolyzes rapidly in acidic moisture to form acetaldehyde and 4-hydroxyazetidin-2-one (unstable).
Physical State Colorless to pale yellow oilViscosity changes indicate polymerization; discard if gummy.
Storage -20°C, Argon atmosphereCritical: Must be stored over activated molecular sieves (3Å) to prevent hydrolysis.
Stability Mechanism (The "Why")

The enol ether oxygen donates electron density into the vinyl group, making the


-carbon nucleophilic. However, in the presence of trace acid and water, the 

-carbon is protonated, leading to an oxocarbenium ion intermediate that hydrolyzes. Furthermore, the

-lactam ring itself is susceptible to nucleophilic attack. Therefore, neutral, anhydrous conditions are non-negotiable.

Workflow Visualization

The following diagram illustrates the critical decision pathways for handling and utilizing 4-(vinyloxy)azetidin-2-one, distinguishing between N-alkylation and the Ferrier-Petasis rearrangement.

G cluster_0 Mechanism Note Start 4-(vinyloxy)azetidin-2-one (Storage: -20°C, Argon) QC QC Check: 1H NMR (Vinyl Signals) Start->QC Thaw Path1 Pathway A: N-Alkylation QC->Path1 Base (LiHMDS/n-BuLi) Path2 Pathway B: Ferrier-Petasis Rearrangement QC->Path2 Lewis Acid (TMSOTf) Prod1 N-Alkylated Beta-Lactam Path1->Prod1 R-X, -78°C Prod2 4-(carbonylmethyl) azetidin-2-one (Carbapenem Precursor) Path2->Prod2 DCM, RT, 1,3-Shift Mechan Enol ether allows O -> C migration

Figure 1: Decision tree for the chemical transformation of 4-(vinyloxy)azetidin-2-one.

Detailed Experimental Protocols

Protocol A: Quality Control via NMR

Before committing material to a synthesis, verify the integrity of the enol ether.

  • Solvent:

    
     (Neutralized with basic alumina). Do not use acidic 
    
    
    
    .
  • Key Signals: Look for the vinyl protons.

    • 
       6.3–6.5 ppm (dd, 
      
      
      
      , internal).
    • 
       4.0–4.5 ppm (dd, 
      
      
      
      , terminal).
  • Fail Criteria: Disappearance of vinyl signals and appearance of a doublet around

    
     9.7 ppm (acetaldehyde) indicates hydrolysis.
    
Protocol B: The Ferrier-Petasis Rearrangement

This reaction transforms the O-vinyl group into a C-alkyl group (aldehyde/ketone), a key step in constructing the carbapenem bicyclic core.

Reagents:

  • Substrate: 4-(vinyloxy)azetidin-2-one (1.0 equiv)

  • Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 – 0.2 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Quench: Saturated aqueous

    
    
    

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and cool under a stream of Argon. Charge with anhydrous DCM (0.1 M concentration relative to substrate).

  • Dissolution: Add 4-(vinyloxy)azetidin-2-one via syringe. Ensure the solution is homogeneous.

  • Catalyst Addition: Cool the mixture to 0°C. Add TMSOTf dropwise. The reaction is often fast; color change to yellow/orange may occur.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC (stain with permanganate or anisaldehyde; enol ethers stain distinctively).

    • Endpoint: Disappearance of the less polar starting material and appearance of a more polar aldehyde product.

  • Quench: Pour the reaction mixture into a vigorously stirred biphasic mixture of DCM and sat.

    
    . Caution: 
    
    
    
    evolution.
  • Isolation: Separate phases. Extract aqueous layer with DCM (2x). Dry combined organics over

    
    , filter, and concentrate in vacuo at <30°C.
    
  • Purification: Flash chromatography on silica gel (neutralized with 1%

    
     to prevent acid-catalyzed degradation of the product).
    

Mechanistic Insight: TMSOTf silylates the lactam nitrogen or coordinates to the enol ether, triggering a [3,3]-sigmatropic rearrangement (Claisen-type) or a dissociative ionization-recombination mechanism, resulting in the formation of 4-(2-oxoethyl)azetidin-2-one.

Protocol C: N-Alkylation

Unlike 4-acetoxyazetidin-2-one, which is prone to elimination (forming the azetinone) under strong basic conditions, the 4-vinyloxy derivative is more robust toward N-alkylation if the enol ether is kept intact.

Reagents:

  • Base: n-Butyllithium (n-BuLi) or LiHMDS (1.1 equiv)

  • Electrophile: Alkyl halide (e.g., Benzyl bromide)

  • Solvent: Anhydrous THF

Procedure:

  • Cool a solution of 4-(vinyloxy)azetidin-2-one in THF to -78°C.

  • Add base dropwise. Stir for 15-30 mins to form the N-lithio species.

  • Add the electrophile.

  • Warm slowly to 0°C.

  • Quench with

    
     (aq).
    

Comparative Data: 4-Vinyloxy vs. 4-Acetoxy

Feature4-(vinyloxy)azetidin-2-one 4-acetoxyazetidin-2-one (4-AA)
Primary Reactivity Rearrangement (O

C), [2+2] Cycloaddition
Nucleophilic Substitution (

or Elimination-Addition)
Leaving Group Ability Poor (requires Lewis Acid activation)Excellent (Acetate is a good leaving group)
Base Stability Moderate (Enol ether survives bases)Low (Eliminates to unstable azetinone)
Key Application Synthesis of Carbapenems via C-C bond formationSynthesis of Penems via S-substitution

Troubleshooting & Safety

  • Issue: Low yield in rearrangement.

    • Cause: Wet solvent or old catalyst (TMSOTf hydrolyzes to TfOH, which is too acidic and destroys the ring).

    • Fix: Distill DCM from

      
       and use fresh TMSOTf.
      
  • Issue: Polymerization during storage.

    • Cause: Trace acid or radical initiation.

    • Fix: Store with a trace of stabilizer (e.g.,

      
       pellet) in the vial if long-term storage is needed.
      
  • Safety: Beta-lactams are potential sensitizers. Handle in a fume hood. Avoid inhalation of dust/vapors.

References

  • Ferrier-Petasis Rearrangement

    • Mucha, B., & Kaluza, Z. (2002). "Ferrier-Petasis rearrangement of 4-(vinyloxy)azetidin-2-ones: an entry to carbapenams and carbacephams." Tetrahedron Letters.
  • Synthesis and Cycloaddition

    • Kaluza, Z. (1997). "Stereocontrolled synthesis of 1-oxacepham from 4-vinyloxyazetidin-2-one, a new building block." Tetrahedron: Asymmetry.
  • Lewis Acid Catalysis

    • Alves, M. J., et al. (2025). "Lewis-Acid-Catalyzed Diastereoselective [4 + 2] Cycloaddition of Vinyldiazo Compounds."
  • General Beta-Lactam Handling

    • FDA Guidance on Cross-Contamin
Application

use of 4-(vinyloxy)azetidin-2-one in the synthesis of novel heterocyclic compounds

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utility of 4-(vinyloxy)azetidin-2-one as a divergent platform for synthesizing complex bicyclic -lacta...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utility of 4-(vinyloxy)azetidin-2-one as a divergent platform for synthesizing complex bicyclic


-lactam antibiotics (carbapenams, carbacephams) and novel heterocyclic scaffolds.

Subject: Lewis Acid-Mediated Rearrangements and Cyclizations of Enol Ether


-Lactams
Date:  October 26, 2023
Author:  Senior Application Scientist, Chemical Development Group

Executive Summary

The 4-(vinyloxy)azetidin-2-one scaffold represents a high-value "chimeric" intermediate in medicinal chemistry. It combines the strained electrophilicity of the


-lactam ring with the electron-rich, reactive nature of a vinyl ether. While 4-acetoxyazetidin-2-one is the standard electrophile for C4-substitution, the 4-vinyloxy variant  unlocks unique reaction pathways—most notably the Ferrier-Petasis rearrangement . This guide details the protocols for exploiting this moiety to generate 4-(carbonylmethyl)azetidin-2-ones  (precursors to carbapenems) and oxacephams  via intramolecular cyclization.

Mechanistic Principles & Reactivity Profile

The Ferrier-Petasis Rearrangement

The primary utility of 4-(vinyloxy)azetidin-2-one lies in its ability to undergo a Lewis acid-catalyzed rearrangement. Unlike a standard nucleophilic displacement, this reaction involves the migration of the vinyl group's carbon framework to the C4 position, generating a C-C bond while revealing a carbonyl functionality.

  • Trigger: Trimethylsilyl triflate (TMSOTf) or similar Lewis acids.

  • Intermediate: Formation of an oxocarbenium ion species stabilized by the

    
    -lactam nitrogen.
    
  • Outcome: Transformation of the C4-O-Vinyl linkage into a C4-CH2-Carbonyl linkage.

Intramolecular Displacement (Oxacepham Synthesis)

Alternatively, the vinyloxy group can serve as a leaving group in intramolecular cyclizations. By functionalizing the


-lactam nitrogen with a pendant electrophile, the vinyloxy group is displaced by an internal nucleophile (often oxygen), closing a second ring to form bicyclic systems like oxacephams.
Mechanistic Pathway Diagram

The following diagram illustrates the divergent pathways available to the 4-(vinyloxy)azetidin-2-one scaffold.

BetaLactamPathways Start 4-(Vinyloxy)azetidin-2-one (Substrate) LA Lewis Acid Activation (TMSOTf) Start->LA Coordination N_Alk N-Alkylation (Pendant Electrophile) Start->N_Alk Functionalization OxoCarb Oxocarbenium Intermediate LA->OxoCarb Ionization Rearrange Ferrier-Petasis Rearrangement OxoCarb->Rearrange C-C Bond Formation Product1 4-(Carbonylmethyl) azetidin-2-one (Carbapenem Precursor) Rearrange->Product1 Hydrolysis Cyclization Intramolecular Displacement N_Alk->Cyclization Ring Closure Product2 Oxacepham/Bicyclic System Cyclization->Product2 Leaving Group: Vinyl Alcohol

Figure 1: Divergent synthetic pathways for 4-(vinyloxy)azetidin-2-one: Rearrangement vs. Cyclization.

Detailed Experimental Protocols

Protocol A: Ferrier-Petasis Rearrangement to 4-(Formylmethyl)azetidin-2-one

This protocol describes the conversion of 4-(vinyloxy)azetidin-2-one to the aldehyde derivative, a key synthon for carbapenem antibiotics.

Reagents:

  • Substrate: 4-(vinyloxy)azetidin-2-one (1.0 equiv)

  • Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 – 0.2 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Quench: Triethylamine (Et3N) and Saturated NaHCO3

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with Argon. Add 4-(vinyloxy)azetidin-2-one (1.0 mmol) and dissolve in anhydrous DCM (10 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Critical: Temperature control is vital to prevent polymerization of the vinyl ether.

  • Catalyst Addition: Add TMSOTf (0.1 mmol, 18 µL) dropwise via a microsyringe over 5 minutes.

  • Reaction: Stir at -78 °C for 1 hour, then allow the mixture to slowly warm to 0 °C over 2 hours. Monitor by TLC (stain with KMnO4 or Anisaldehyde; the product aldehyde is reactive).

  • Quenching: Once conversion is complete, add Et3N (0.2 mmol) to neutralize the acid, followed immediately by saturated aqueous NaHCO3 (10 mL).

  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over MgSO4, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The product is often an unstable aldehyde; immediate use in the next step (e.g., Wittig reaction) is recommended.

Self-Validation Check:

  • 1H NMR: Disappearance of vinylic protons (dd at ~6.4 ppm, d at ~4.2 ppm) and appearance of the aldehyde proton (~9.8 ppm, t) and the methylene doublet at C4.

Protocol B: Synthesis of Oxacephams via Intramolecular Cyclization

This protocol utilizes the vinyloxy group as a leaving group after N-alkylation.[1]

Reagents:

  • Substrate: 4-(vinyloxy)azetidin-2-one[1][2][3][4]

  • Alkylation Agent: Benzyl bromoacetate (or similar protected hydroxy-acid derivative)

  • Base: K2CO3 or NaH

  • Lewis Acid (Cyclization): BF3·OEt2 or TMSOTf

Workflow:

  • N-Alkylation: React 4-(vinyloxy)azetidin-2-one with the alkyl halide in DMF using K2CO3 at room temperature. Isolate the N-alkylated intermediate.

  • Cyclization: Dissolve the intermediate in DCM at -20 °C. Treat with BF3·OEt2 (1.1 equiv).

  • Mechanism: The Lewis acid activates the vinyloxy oxygen, facilitating the attack of the pendant nucleophile (e.g., a hydroxyl group revealed from the ester) onto C4, displacing the vinyl group as acetaldehyde (after hydrolysis).

Data Summary & Optimization Table

The following table summarizes expected outcomes based on substituent effects on the Ferrier-Petasis rearrangement.

Substrate Substituent (C3)Lewis AcidTemperatureYield (Rearrangement)Notes
H (Unsubstituted) TMSOTf-78 °C to 0 °C75-85%Standard benchmark. Clean conversion.
3-Ethyl (Thienamycin precursor) TMSOTf-78 °C60-70%Diastereoselectivity (cis/trans) depends on C3 steric bulk.
3-Acylamino BF3·OEt2-40 °C50-60%Amide group can compete for Lewis Acid coordination. Increase equivalents.
3-Alkoxy TiCl4-78 °C<40%Complex mixture; Titanium may cause C-O bond cleavage. Stick to TMSOTf.

References

  • Kozioł, A., et al. (2010). "Ferrier-Petasis rearrangement of 4-(vinyloxy)azetidin-2-ones: an entry to carbapenams and carbacephams."[2] The Journal of Organic Chemistry, 75(20), 6990-6993.[2] Link

  • Klimczak, U., Furman, B., & Zambroń, B. (2017). "4-Vinyloxyazetidin-2-one, a Novel Substrate for β-Lactam Synthesis."[4][5] In Beta-Lactams: Novel Synthetic Pathways and Applications (pp. 73-104).[3][4][6] Springer. Link[4]

  • Borsuk, K., et al. (2002). "Stereocontrolled formation of oxacephams from carbohydrates."[1] Carbohydrate Research, 337(21-23), 2005-2015.[1] Link

  • Mickel, S. J., et al. (1987). "Synthesis of a Key β-Lactam Intermediate by a [2+2] Cycloaddition Route: 4-Acetoxyazetidin-2-one."[7] Organic Syntheses, 65, 135.[7] Link

Sources

Method

enzymatic reactions involving 4-(vinyloxy)azetidin-2-one

Application Note: Mechanistic Profiling & Enzymatic Characterization of 4-(Vinyloxy)azetidin-2-one Executive Summary This technical guide details the experimental protocols for studying the enzymatic interactions of 4-(v...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mechanistic Profiling & Enzymatic Characterization of 4-(Vinyloxy)azetidin-2-one

Executive Summary

This technical guide details the experimental protocols for studying the enzymatic interactions of 4-(vinyloxy)azetidin-2-one (4-VO-AZ). While primarily recognized as a critical synthetic intermediate for carbapenem and carbacepham antibiotics via the Ferrier-Petasis rearrangement [1], this scaffold possesses unique electronic properties that make it a potent probe for serine hydrolases.

The "vinyloxy" moiety at the C4 position acts as a latent leaving group. Upon nucleophilic attack by a serine hydrolase (e.g.,


-lactamases or Human Leukocyte Elastase), the expulsion of the vinyloxy group (as acetaldehyde) triggers an irreversible acylation event or a rearrangement cascade. This guide provides the workflow for:
  • Kinetic Profiling: Determining stability and inhibition constants (

    
    ).
    
  • Mechanistic Validation: Mass spectrometric mapping of the acyl-enzyme intermediate.

Mechanistic Background

The reactivity of 4-VO-AZ is governed by the lability of the


-lactam ring and the electronic influence of the C4-vinyloxy ether. Unlike simple 4-alkoxy monobactams, the vinyloxy group allows for tautomeric rearrangement upon ring opening.

Pathway A (Turnover): Hydrolysis of the


-lactam ring releases the enol ether, which rapidly tautomerizes to acetaldehyde, leaving a stable acyl-enzyme or hydrolyzed product.
Pathway B (Inhibition):  The reactive intermediate formed after vinyloxy elimination crosslinks the enzyme active site (suicide inhibition).

Figure 1: Bifurcated pathway showing turnover versus suicide inhibition upon enzymatic attack.

Protocol 1: Spectrophotometric Kinetic Profiling

Objective: To determine the hydrolytic stability of 4-VO-AZ against


-lactamases (e.g., TEM-1) and Elastase, and to calculate inhibition parameters if applicable.

Materials:

  • Buffer A: 50 mM Sodium Phosphate, pH 7.4.

  • Buffer B: 100 mM HEPES, pH 7.5, 0.01% Triton X-100 (for Elastase).

  • Enzymes: TEM-1

    
    -lactamase (purified) or Porcine Pancreatic Elastase (PPE).
    
  • Substrate: 4-(vinyloxy)azetidin-2-one (Stock: 10 mM in dry DMSO).

  • Reporter Substrate (for Inhibition Assay): Nitrocefin (for

    
    -lactamase) or MeOSuc-Ala-Ala-Pro-Val-pNA (for Elastase).
    

Experimental Workflow:

  • Direct Hydrolysis Assay (Substrate Mode):

    • Rationale: To see if the enzyme processes 4-VO-AZ as a substrate.

    • Step 1: Dilute enzyme to 10-50 nM in the appropriate buffer.

    • Step 2: Add 4-VO-AZ (range 10

      
      M – 500 
      
      
      
      M).
    • Step 3: Monitor absorbance at 235 nm (characteristic of the

      
      -lactam amide bond). A decrease in absorbance indicates ring opening.
      
    • Step 4: Calculate initial velocity (

      
      ) and fit to Michaelis-Menten equation.
      
  • Inhibition Kinetics (

    
     and 
    
    
    
    ):
    • Rationale: If direct hydrolysis is slow, 4-VO-AZ likely acts as an inhibitor.

    • Step 1: Incubate Enzyme (E) with varying concentrations of Inhibitor (I, 4-VO-AZ) for fixed time points (

      
       min).
      
    • Step 2: At each time point, withdraw an aliquot and dilute 1:100 into a solution containing the Reporter Substrate .

    • Step 3: Measure the residual enzyme activity (

      
      ) by monitoring the Reporter Substrate turnover (e.g., Nitrocefin hydrolysis at 482 nm).
      
    • Step 4: Plot

      
       vs. time to obtain 
      
      
      
      for each inhibitor concentration.
    • Step 5: Plot

      
       vs. [I] to determine 
      
      
      
      (max inactivation rate) and
      
      
      (affinity).

Data Analysis Table:

ParameterSymbolUnitSignificance
Inactivation Rate


Max rate of covalent bond formation.
Inhibitor Affinity


Concentration for half-maximal inactivation rate.
Specificity Constant


Overall potency of the inhibitor (Second-order rate constant).
Partition Ratio

UnitlessNumber of turnover events before enzyme death (Ideal < 10).

Protocol 2: LC-MS/MS Mapping of the Acyl-Enzyme

Objective: To confirm the covalent attachment mechanism and identify if the vinyloxy group is retained or eliminated.

Materials:

  • LC-MS System: Q-TOF or Orbitrap (High Resolution).

  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7

    
    m).
    
  • Mobile Phase: A: 0.1% Formic Acid in

    
    ; B: 0.1% Formic Acid in MeCN.
    
  • Digestive Protease: Trypsin or Pepsin (sequencing grade).

Step-by-Step Protocol:

  • Incubation:

    • Mix Enzyme (10

      
      M) + 4-VO-AZ (100 
      
      
      
      M, 10x excess) in 50 mM Ammonium Bicarbonate buffer (volatile).
    • Incubate at 25°C for 30 minutes.

    • Control: Enzyme + DMSO only.

  • Quenching & Denaturation:

    • Add Urea to final concentration of 8M to denature the protein and stop the reaction.

    • Reduce (DTT, 5 mM, 50°C, 30 min) and Alkylate (Iodoacetamide, 15 mM, RT, 30 min dark).

  • Digestion:

    • Dilute Urea to <1M using Ammonium Bicarbonate.

    • Add Trypsin (1:50 w/w ratio). Incubate overnight at 37°C.

  • MS Analysis:

    • Inject digest onto LC-MS.

    • Search Strategy: Look for a mass shift on the catalytic Serine residue.

    • Predicted Mass Shift:

      • If Vinyloxy is retained :

        
         Da (Molecular weight of 4-VO-AZ minus H).
        
      • If Vinyloxy is eliminated (as acetaldehyde):

        
         Da (Mass of the azetidinone ring remnant only).
        

Interpretation:

  • Shift +69 Da: Confirms the "Elimination-Acylation" mechanism. The vinyloxy group acted as a leaving group.

  • Shift +113 Da: Confirms a simple ring-opening without elimination (less likely for vinyloxy derivatives).

Critical Application Note: Synthesis via Kinetic Resolution

While the protocols above describe reactivity, the synthesis of enantiopure 4-VO-AZ often requires an enzymatic precursor step. The 4-vinyloxy compound is typically derived from 4-acetoxyazetidin-2-one (4-AA) .

Precursor Protocol (Enzymatic Kinetic Resolution): To obtain the chiral scaffold required for the Ferrier-Petasis rearrangement:

  • Substrate: Racemic 4-acetoxyazetidin-2-one.

  • Enzyme: Candida antarctica Lipase B (CAL-B) immobilized (e.g., Novozym 435).

  • Solvent: Isopropyl ether or Toluene.

  • Reaction: The lipase selectively hydrolyzes the (S)-enantiomer (or transesterifies if using an alcohol), leaving the (R)-4-acetoxyazetidin-2-one unreacted with high enantiomeric excess (

    
    ).
    
  • Conversion: The resolved (R)-4-acetoxy intermediate is then chemically converted to the 4-vinyloxy derivative via reaction with vinyl alcohol equivalents (e.g., catalyzed by palladium or mercury salts), retaining the chiral center [2].

References

  • Kozioł, A., et al. (2010).[1] Ferrier-Petasis rearrangement of 4-(vinyloxy)azetidin-2-ones: an entry to carbapenams and carbacephams.[1] The Journal of Organic Chemistry, 75(20), 6990-6993.[1]

  • Ciganek, E. (1995). The Ferrier Rearrangement. Organic Reactions.[2] (Foundational text on the chemical rearrangement mechanism).

  • Wilmouth, R. C., et al. (1999). Inhibition of elastase by N-sulfonylaryl beta-lactams: anatomy of a stable acyl-enzyme complex.[3] Biochemistry, 38(22), 7237-7244. (Mechanistic grounding for 4-substituted azetidinone inhibition).

  • Fojo de Navas, L., et al. (2023). Investigation of the Compatibility between Warheads and Peptidomimetic Sequences of Protease Inhibitors. Molecules, 28(8), 3426. (Methodology for covalent inhibitor profiling).

Disclaimer: This Application Note is for research purposes only. 4-(vinyloxy)azetidin-2-one is a reactive chemical intermediate; handle with appropriate safety precautions.

Sources

Technical Notes & Optimization

Troubleshooting

side reactions and byproduct formation in 4-(vinyloxy)azetidin-2-one synthesis

Topic: Troubleshooting Side Reactions & Byproduct Formation Executive Summary The synthesis of 4-(vinyloxy)azetidin-2-one is a high-stakes protocol involving the [2+2] cycloaddition of Chlorosulfonyl Isocyanate (CSI) and...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Byproduct Formation

Executive Summary

The synthesis of 4-(vinyloxy)azetidin-2-one is a high-stakes protocol involving the [2+2] cycloaddition of Chlorosulfonyl Isocyanate (CSI) and Divinyl Ether , followed by a reductive hydrolysis step. This molecule combines the inherent ring strain of a


-lactam with the acid-sensitivity of an enol ether.

Successful isolation requires navigating three competing failure modes:

  • Cationic Polymerization: Initiated by CSI (a strong Lewis acid) acting on the vinyl ether.[1]

  • Hydrolytic Ring Opening: The

    
    -lactam amide bond is susceptible to nucleophilic attack, particularly during the removal of the 
    
    
    
    -chlorosulfonyl group.
  • Enol Ether Hydrolysis: The vinyloxy side chain (

    
    ) is acid-labile; its degradation yields the 4-hydroxy-
    
    
    
    -lactam and acetaldehyde.

Module 1: The [2+2] Cycloaddition Phase

Workflow: Reaction of CSI with Divinyl Ether to form N-chlorosulfonyl-4-(vinyloxy)azetidin-2-one.

Critical Failure Mode: The "Gelling" Effect

Symptom: The reaction mixture becomes viscous, turns dark orange/brown, or solidifies into a gel within minutes of CSI addition.[1] Diagnosis: Cationic polymerization of divinyl ether.[1] CSI is highly electrophilic and can initiate chain-growth polymerization of electron-rich vinyl ethers before the cycloaddition occurs.

ParameterOptimal RangeFailure ThresholdMechanism of Failure
Temperature -78°C to -40°C> -20°CHigh thermal energy favors entropic polymerization over the ordered [2+2] transition state.
Addition Rate Dropwise (0.5 mL/min)Bolus / RapidLocalized high concentration of CSI triggers "runaway" polymerization.[1]
Solvent Diethyl Ether / TolueneTHF / MeCNPolar solvents can stabilize the carbocationic intermediates, altering the reaction pathway.[1]
Troubleshooting Guide

Q: My yield is <10%, and the NMR shows broad aliphatic peaks. What happened? A: You polymerized the starting material.[1]

  • Correction: Ensure the reaction vessel is cryo-cooled to -78°C before adding CSI.

  • Protocol Adjustment: Dilute the CSI in the reaction solvent (1:1 v/v) before addition. This prevents localized "hotspots" of acidity that trigger polymerization.[1]

Q: Can I use a Lewis Acid catalyst to speed this up? A: Absolutely not. Unlike other [2+2] cycloadditions, the reaction of CSI with vinyl ethers is uncatalyzed.[1] Adding


 or 

will instantaneously polymerize the divinyl ether.[1]

Module 2: Reductive Hydrolysis ( -Desulfonylation)

Workflow: Removal of the


-chlorosulfonyl (

) group to yield the free

-lactam (

). Standard Reagent: Sodium Sulfite (

) saturated solution with Sodium Bicarbonate (

) buffer.[1]
Critical Failure Mode: The "pH Trap"

This is the most delicate step.[1] You are navigating a narrow pH window.[1]

  • pH < 6.0: Acid hydrolysis of the vinyloxy group (forms acetaldehyde + 4-hydroxy-

    
    -lactam).
    
  • pH > 9.0: Base hydrolysis of the

    
    -lactam ring  (forms 
    
    
    
    -amino acid).
Visualizing the Failure Pathways

The following diagram illustrates the kinetic competition during the workup phase.

ReactionPathways Start N-Chlorosulfonyl Intermediate Target 4-(Vinyloxy) azetidin-2-one Start->Target Reductive Hydrolysis (pH 7.5 - 8.0, 0°C) Fail_Poly Byproduct C: Polymerized Residue Start->Fail_Poly Temp > 0°C or Aged CSI Fail_Acid Byproduct A: 4-Hydroxy-beta-lactam + Acetaldehyde Target->Fail_Acid pH < 6.0 (Enol Ether Cleavage) Fail_Base Byproduct B: Ring-Opened Amino Acid Target->Fail_Base pH > 9.0 (Amide Hydrolysis)

Caption: Figure 1. Kinetic competition during the reductive hydrolysis of the N-chlorosulfonyl intermediate. Green path represents the target window.

Troubleshooting Guide

Q: I isolated the product, but the vinyl peaks in NMR are missing, and I see an aldehyde signal. A: You likely dropped the pH too low during the quench.

  • Mechanism: The vinyloxy group is an enol ether.[1] In the presence of acid (generated by the hydrolysis of

    
     to 
    
    
    
    and
    
    
    ), it hydrates to the hemiacetal and collapses to acetaldehyde.
  • Protocol Fix: Never add the reaction mixture to water. Always add the reaction mixture slowly into a vigorously stirred, pre-chilled buffer solution (

    
     + 
    
    
    
    ) ensuring the internal pH never drops below 7.0.

Q: My product disappeared during extraction. A: 4-(vinyloxy)azetidin-2-one is water-soluble.

  • Protocol Fix: Saturate the aqueous phase with NaCl (salting out) before extraction.[1] Use Ethyl Acetate or Dichloromethane (DCM) and perform multiple extractions (3x).[1]

Module 3: Purification & Storage

Workflow: Chromatography and long-term handling.

Critical Failure Mode: Silica Gel Degradation

Symptom: The crude NMR looks clean, but after column chromatography, the product decomposes.[1] Diagnosis: Standard silica gel is slightly acidic (pH 6.5–7.0).[1] This is sufficient to hydrolyze the sensitive vinyloxy enol ether.[1]

Technical Protocol: Neutralized Silica Chromatography
  • Slurry Preparation: Mix silica gel with the eluent (e.g., Hexane/EtOAc).[1]

  • Neutralization: Add

    
    Triethylamine (Et3N)  to the slurry. Stir for 10 minutes.
    
  • Packing: Pour the column. The Et3N neutralizes acidic sites on the silica surface.[1]

  • Elution: Run the column with eluent containing

    
    .[1]
    

Storage Recommendation: Store the purified oil at -20°C under Argon. Add a trace of radical inhibitor (e.g., BHT) if storing for >1 month to prevent spontaneous polymerization of the vinyl group.[1]

References

  • Clauss, K., & Jensen, H. (1973).[1] Cycloadditions of Chlorosulfonyl Isocyanate to Vinyl Ethers.[1][2] Angewandte Chemie International Edition.[1] Link[1]

  • Duran, F., & Ghosez, L. (1970).[1] Cycloaddition of Chlorosulfonyl Isocyanate to Alkenes.[1][2] Tetrahedron Letters.[1][2][3] Link

  • Barrett, A. G. M., et al. (1998).[1] The Synthesis of Beta-Lactams.[2][3][4][5] In Comprehensive Organic Synthesis. Elsevier.[1]

  • Simpkins, N. S. (1990).[1] The Chemistry of Enol Ethers.[1] In Sulfones in Organic Synthesis. Pergamon Press.[1] (Contextual reference for enol ether stability).

  • Miller, M. J. (1986).[1] Hydroxamate Approaches to the Synthesis of Beta-Lactam Antibiotics. Accounts of Chemical Research.[1] Link[1]

Sources

Optimization

Technical Support Center: 4-(vinyloxy)azetidin-2-one (4-VOA)

The following technical guide is designed to support researchers optimizing the synthesis, purification, and handling of 4-(vinyloxy)azetidin-2-one (4-VOA) . This compound is a critical "enol ether" intermediate, primari...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed to support researchers optimizing the synthesis, purification, and handling of 4-(vinyloxy)azetidin-2-one (4-VOA) . This compound is a critical "enol ether" intermediate, primarily utilized in the Petasis-Ferrier rearrangement to access 1-oxacephams and carbapenem scaffolds.

Senior Application Scientist Desk Subject: Yield Optimization, Purification, and Stability Protocols

Executive Summary & Chemical Context

4-(vinyloxy)azetidin-2-one is a sensitive


-acetal (enol ether) derivative of the 

-lactam ring. Its primary utility lies in its ability to undergo Lewis acid-catalyzed rearrangement (Petasis-Ferrier) to form 4-(carbonylmethyl)azetidin-2-ones, effectively transferring chirality from the C4-oxygen to a new C4-carbon bond.

Core Challenges:

  • Acid Sensitivity: The enol ether moiety is highly susceptible to hydrolysis, reverting to 4-hydroxyazetidin-2-one (which undergoes ring-opening) and acetaldehyde.

  • Thermal Instability: High temperatures can trigger premature rearrangement or polymerization of the vinyl group.

  • Silica Degradation: Standard chromatography often degrades the compound due to the acidity of silanol groups.

Process Logic & Pathway Visualization

The following diagram illustrates the critical control points (CCPs) in the workflow, from the precursor (4-acetoxyazetidin-2-one, 4-AA) to the stable intermediate.

G Start 4-Acetoxyazetidin-2-one (4-AA) Reaction Vinylation Reaction (Transvinylation or Elimination) Start->Reaction Vinyl Source (e.g., Vinyl Acetate/Cat.) Crude Crude 4-VOA (Contains AcOH/Salts) Reaction->Crude Conversion Workup Quench & Extraction (pH > 7 Control) Crude->Workup Acid Scavenging Hydrolysis Hydrolysis Product (4-Hydroxy-azetidinone) Crude->Hydrolysis Moisture/Acid Purification Flash Chromatography (Et3N-Buffered Silica) Workup->Purification Rapid Elution Product Pure 4-(vinyloxy)azetidin-2-one (Store at -20°C) Purification->Product Isolation Polymer Polymerization Product->Polymer Heat/Radicals

Figure 1: Critical workflow for the isolation of 4-(vinyloxy)azetidin-2-one, highlighting instability nodes.

Troubleshooting Guide (Q&A)

Category A: Synthesis & Yield Optimization

Q1: My reaction conversion is high (>90%), but isolated yield is low (<50%). Where am I losing product? Diagnosis: This is a classic symptom of acid-catalyzed hydrolysis during workup or purification. The 4-vinyloxy group is an enol ether; even weak acids (like acetic acid byproduct or silica gel acidity) will cleave it. Corrective Action:

  • Quench: Ensure the reaction mixture is quenched into a slightly basic buffer (e.g., sat. NaHCO₃) to neutralize any acetic acid generated from the 4-AA precursor.

  • Solvent: Avoid chloroform stabilized with ethanol/HCl. Use Amylene-stabilized chloroform or distilled dichloromethane.

  • Drying: Use K₂CO₃ or Na₂SO₄ as the drying agent. Avoid MgSO₄ if it is slightly acidic or has high Lewis acidity in your specific batch.

Q2: I observe a new spot on TLC that stays at the baseline. What is it? Diagnosis: This is likely 4-hydroxyazetidin-2-one (formed by hydrolysis) or its ring-opened amide tautomer. Verification: Stain with KMnO₄. If the spot is UV inactive but stains strongly, it is likely the hydrolysis product. Prevention:

  • Dry all reagents (4-AA is hygroscopic).

  • Run the reaction under strict Argon/Nitrogen atmosphere.

  • Check the water content of your solvent (Target <50 ppm).

Category B: Purification & Purity

Q3: The compound degrades on the column. How do I purify it? Diagnosis: Standard silica gel (pH ~5-6) is too acidic for 4-VOA. Protocol:

  • Pre-treat Silica: Slurry the silica gel in the eluent containing 1% Triethylamine (Et₃N) or 1% Pyridine before packing the column.

  • Eluent: Maintain 0.5% Et₃N in the mobile phase during the run.

  • Speed: Perform "Flash" chromatography literally—rapid elution (under 10-15 mins). Do not let the compound sit on the silica.

  • Alternative: Use Neutral Alumina (Brockmann Grade III) if silica degradation persists.

Q4: My product solidifies into a gum or insoluble gel upon storage. Why? Diagnosis: Polymerization of the vinyl group, likely initiated by trace radicals or concentrated storage. Corrective Action:

  • Storage: Store as a solid or concentrated solution at -20°C or -80°C .

  • Stabilizer: Add a trace amount of radical inhibitor like BHT (Butylated hydroxytoluene) (approx. 0.01-0.1 wt%) if the compound is to be stored for >1 week.

  • Concentration: Avoid evaporating to absolute dryness if not necessary; storing as a concentrated solution in benzene or toluene (frozen) can improve stability.

Optimized Experimental Protocols

Protocol 1: Purification of 4-(vinyloxy)azetidin-2-one

Target: Removal of 4-AA and hydrolysis byproducts without degrading the enol ether.

ParameterSpecificationRationale
Stationary Phase Silica Gel 60 (230-400 mesh)Standard phase, but requires modification.
Modifier 1.0% v/v Triethylamine (Et₃N) Neutralizes surface silanol groups (Si-OH) to prevent acid hydrolysis.
Mobile Phase Hexane : Ethyl Acetate (Gradient)Start non-polar to elute impurities; product is moderately polar.
Loading Liquid loading (DCM/Hexane)Avoid solid loading on silica which concentrates acid contact.
Fraction Size Small (10-15 mL)Allows tight cutting of the peak to exclude tailing impurities.

Step-by-Step:

  • Column Prep: Slurry silica in Hexane containing 1% Et₃N. Pour into column and flush with 2 column volumes (CV) of the same solvent.

  • Equilibration: Flush with 2 CV of Hexane:EtOAc (start ratio, e.g., 9:1) containing 0.5% Et₃N.

  • Loading: Dissolve crude 4-VOA in minimal DCM/Hexane (1:1). Load carefully.

  • Elution: Run gradient. Collect fractions in tubes containing 1 drop of Et₃N (optional, for extreme sensitivity).

  • Evaporation: Combine pure fractions and evaporate at <30°C bath temperature. Do not overheat.

Protocol 2: Pre-Reaction Quality Check (4-AA Precursor)

The quality of the starting material (4-acetoxyazetidin-2-one) dictates the yield.

  • Appearance: Should be a white to off-white solid. Yellow/Brown implies decomposition.

  • H-NMR Check: Look for the singlet at

    
     2.10 ppm (Acetate methyl). If you see a singlet at 
    
    
    
    1.9-2.0 ppm (free Acetic Acid) or broad peaks at
    
    
    5-6 ppm (ring opening), recrystallize the material.
  • Recrystallization of 4-AA: Dissolve in minimal hot ethyl acetate, add hexane until cloudy, cool to 0°C.

Mechanistic Insight: The Petasis-Ferrier Context

If you are synthesizing 4-VOA, your ultimate goal is likely the Petasis-Ferrier rearrangement . Understanding this mechanism helps explain why 4-VOA purity is non-negotiable.

  • Mechanism: The reaction is a Lewis-acid mediated rearrangement.[1]

  • The Trap: If 4-VOA contains trace alcohols (from hydrolysis) or water , the Lewis Acid (e.g., TMSOTf, BF₃·OEt₂) will preferentially catalyze the formation of the O-alkylated byproduct or destroy the catalyst, rather than promoting the desired [1,3]-shift.

  • Purity Requirement: The 4-VOA must be free of proton sources (alcohols, acids, water) to ensure the Lewis Acid coordinates solely with the ring oxygen/enol ether system.

References

  • Chmielewski, M., et al. (1997).[2] "Stereocontrolled synthesis of 1-oxacepham from 4-vinyloxyazetidin-2-one, a new building block." Tetrahedron: Asymmetry, 8(15), 2553-2560.[3] Link[2][3]

  • Petasis, N. A., & Lu, S. P. (1995).[1][4] "The Petasis-Ferrier Rearrangement." Journal of the American Chemical Society, 117(23), 6394-6395. Link

  • Minbiole, E. C., & Minbiole, K. P. (2016).[5] "The Petasis-Ferrier rearrangement: developments and applications." The Journal of Antibiotics, 69(4), 213-219.[5] Link

  • Clauss, K., Grimm, D., & Prossel, G. (1974). "Synthesis of 4-acetoxyazetidin-2-one." Justus Liebigs Annalen der Chemie, 1974(4), 539-560.

Sources

Troubleshooting

Technical Support Center: Stereochemical Integrity of 4-Substituted Azetidin-2-ones

Status: Operational Ticket ID: BL-STEREO-4SUB Assigned Specialist: Senior Application Scientist, Chemical Process Development Welcome to the Beta-Lactam Stereochemistry Support Hub You have reached the specialized suppor...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: BL-STEREO-4SUB Assigned Specialist: Senior Application Scientist, Chemical Process Development

Welcome to the Beta-Lactam Stereochemistry Support Hub

You have reached the specialized support unit for 4-substituted azetidin-2-ones (beta-lactams). We understand that the biological activity of these scaffolds—whether for carbapenem antibiotics, monobactams, or cholesterol absorption inhibitors (e.g., Ezetimibe)—is strictly dictated by their stereochemistry.

This guide addresses the three critical phases where stereochemical integrity is lost:

  • Ring Formation (Staudinger Synthesis control).

  • C4-Functionalization (Nucleophilic substitution of 4-acetoxy derivatives).[1]

  • Post-Synthetic Stability (Base-catalyzed epimerization at C3).

Module 1: Controlling Stereoselectivity during Ring Formation

The Staudinger Synthesis (Ketene-Imine Cycloaddition)[2][3]

The Issue: Users often report obtaining the thermodynamically stable trans-isomer when the biologically active cis-isomer is required (or vice versa).

The Mechanism (Causality): The stereoselectivity of the Staudinger reaction is governed by torquoselectivity during the conrotatory ring closure of the zwitterionic intermediate.

  • Electronic Effect: Electron-donating groups on the imine favor the cis-isomer.

  • Steric Effect: Bulky N-substituents can force the transition state toward the trans-isomer to minimize steric clash.

  • Isomerization: The imine itself can isomerize (E/Z) prior to reaction, or the zwitterionic intermediate can isomerize if ring closure is slow.

Diagram: Staudinger Stereoselection Pathways

Staudinger_Stereocontrol Start Acid Chloride + Imine Ketene In Situ Ketene Formation Start->Ketene Base (NEt3) Zwitterion Zwitterionic Intermediate Ketene->Zwitterion [2+2] Cycloaddition FastClose Fast Ring Closure (Kinetic Control) Zwitterion->FastClose Low Temp (-78°C) Electron-Donating R SlowClose Slow Ring Closure (Thermodynamic Control) Zwitterion->SlowClose High Temp Bulky Substituents Cis cis-Beta-Lactam (Kinetic Product) FastClose->Cis Trans trans-Beta-Lactam (Thermodynamic Product) SlowClose->Trans

Caption: Figure 1. Kinetic vs. Thermodynamic control pathways in Staudinger synthesis determining cis/trans selectivity.

Protocol 1: High-Fidelity Staudinger Synthesis (Kinetic Control)

Target: Maximizing cis-selectivity.

  • Reagent Prep: Dissolve the imine (1.0 eq) in anhydrous CH₂Cl₂ under Argon.

  • Base Addition: Add triethylamine (3.0 eq) and cool to -78°C .

    • Why: Low temperature suppresses the isomerization of the zwitterionic intermediate.

  • Ketene Generation: Add the acid chloride (1.2 eq) dropwise over 30 minutes.

    • Critical: Slow addition prevents localized heating (exotherms) which favors the trans-isomer.

  • Quench: Quench at low temperature. Do not allow to warm to RT until the reaction is complete.

Module 2: Preventing Racemization at C4 (Nucleophilic Substitution)

The 4-Acetoxy Displacement Problem

The Issue: 4-Acetoxyazetidin-2-one is a key intermediate (e.g., for Thienamycin). Users frequently lose enantiopurity when displacing the acetoxy group with a nucleophile.

The Mechanism (Causality): The reaction proceeds via an elimination-addition mechanism .

  • The acetoxy group leaves, assisted by the nitrogen lone pair.

  • This forms a planar, achiral N-acyliminium ion .

  • If the nucleophile attacks from either face randomly, you get a racemate.

The Solution: Guided Attack (Memory of Chirality) To prevent racemization, you must block one face of the iminium ion or coordinate the nucleophile.

  • N-Protecting Group: A bulky silyl group (TBDMS) on the nitrogen can shield the cis-face, forcing the nucleophile to attack from the trans-face (inversion relative to the shielding group, but retention relative to the leaving group if the leaving group was also trans).

  • Lewis Acid Catalysis: Use Zinc (Zn) or Indium (In). These metals coordinate to the carbonyl oxygen and the leaving group, creating a "tight ion pair" that directs the incoming nucleophile.

Diagram: C4-Displacement Mechanism

C4_Displacement Start 4-Acetoxy-Azetidinone (Chiral) Intermediate N-Acyliminium Ion (Planar/Achiral Risk) Start->Intermediate -OAc (Elimination) path_rac Uncontrolled Attack Intermediate->path_rac No Catalyst path_stereo Lewis Acid (Zn/In) Coordination Intermediate->path_stereo Metal Coordination Racemate Racemic Product (Failed Exp) path_rac->Racemate Enantiopure Enantiopure Product (Success) path_stereo->Enantiopure Face-Selective Addition

Caption: Figure 2. The divergence between racemization and stereocontrol during C4-substitution via N-acyliminium ions.

Protocol 2: Lewis Acid Mediated C4-Alkylation (Reformatsky-Type)

Target: Retention of C4 stereochemistry via guided attack.

  • Activation: In a flame-dried flask, activate Zinc dust (2.0 eq) with TMSCl (0.1 eq) in THF.

  • Substrate: Add the 4-acetoxyazetidin-2-one derivative (1.0 eq).

  • Nucleophile: Add the alpha-bromo ester (or other electrophile precursor) slowly.

  • Reaction: Reflux for 1-2 hours.

    • Why: The Zinc inserts into the bromoester (Reformatsky reagent) and coordinates with the beta-lactam carbonyl/nitrogen, guiding the alkylation to occur cis to the N-substituent (or preserving the original stereochemistry relative to the ring).

Module 3: Troubleshooting Base-Catalyzed Epimerization

The Issue: The C3 proton is acidic (pKa ~23-25), especially if an electron-withdrawing group (EWG) is present at C3. Bases used in subsequent steps can deprotonate C3, leading to inversion upon reprotonation.

Troubleshooting Table: Epimerization Triggers

TriggerMechanismCorrective Action
Strong Bases (LDA, LiHMDS) Complete deprotonation to enolate. Reprotonation favors the thermodynamic isomer (usually trans).If cis is desired, use kinetic quench (very low temp, bulky proton source like BHT).
Reaction Workup (Basic) Aqueous NaHCO₃ or NaOH washes can cause slow epimerization during extraction.Use neutral buffers (Phosphate pH 7.0) or mild acidic workups (NH₄Cl) where possible.
N-Protection Choice Electron-withdrawing N-protecting groups (e.g., Tosyl, Nosyl) increase the acidity of the C3 proton.Switch to electron-donating groups (PMP, Benzyl) if C3 stereostability is the priority.

Frequently Asked Questions (FAQ)

Q: I am doing a Staudinger reaction, but my ee% is dropping over time. Why? A: This is likely due to the isomerization of your imine starting material.[2] Imines are unstable and can hydrolyze or isomerize (E/Z) on silica gel or in solution.

  • Fix: Prepare the imine fresh and use it immediately without purification. Verify the imine geometry by NMR before addition.

Q: Can I resolve a racemic mixture of 4-substituted azetidinones? A: Yes. Enzymatic kinetic resolution is highly effective.

  • Method: Use Lipase PS (Pseudomonas cepacia) or Lipase AK (Pseudomonas fluorescens) in vinyl acetate. The enzyme will selectively acylate (or hydrolyze, depending on direction) one enantiomer of a 4-hydroxymethyl or 4-acetoxy derivative, leaving the other untouched [4].

Q: My 4-acetoxy displacement yield is good, but I lost all chirality. What happened? A: You likely generated a "loose" N-acyliminium ion. If the solvent is too polar (e.g., DMF, DMSO), it stabilizes the free ion, allowing the nucleophile to attack from either side.

  • Fix: Switch to non-polar solvents (DCM, Toluene) and use a coordinating Lewis Acid (ZnCl₂ or InCl₃) to keep the intermediate "tight" and face-selective.

References

  • Singh, G. S. (2003).[3] "Beta-lactams in the new millennium. Part I: monobactams and carbapenems." Mini-Reviews in Medicinal Chemistry, 3(5), 369-386. Link

  • Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2004). "Asymmetric synthesis of beta-lactams by Staudinger ketene-imine cycloaddition reaction."[4] European Journal of Organic Chemistry, 2004(24), 5821-5835. Link

  • Alcaide, B., & Almendros, P. (2001). "4-Acetoxyazetidin-2-ones: versatile synthons in organic synthesis."[5] Chemical Society Reviews, 30(4), 226-240. Link

  • Giacomini, D., et al. (2025).[6] "Chemoenzymatic enantioselective route to get (+) and (-) 4-acetoxy-azetidin-2-one by Lipase-catalysed kinetic resolution." ResearchGate.[7] Link

  • Kałuza, Z., & Park, S.-H. (1996).[1] "4-Substituted Azetidin-2-ones, New Building Blocks for the Synthesis of β-Lactams." Synlett, 1996(09), 895–896.[1] Link

Sources

Optimization

Frequently Asked Questions (FAQs): The Foundations of Your Purification

An invaluable resource for researchers, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions concerning the column chromatography purification of 4-(vinyloxy)azetidin-2-on...

Author: BenchChem Technical Support Team. Date: February 2026

An invaluable resource for researchers, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions concerning the column chromatography purification of 4-(vinyloxy)azetidin-2-one. As a key building block in the synthesis of carbapenem antibiotics, achieving high purity of this compound is critical. This guide, structured from the perspective of a Senior Application Scientist, offers practical, field-proven insights to navigate the unique challenges presented by this molecule's chemical properties.

This section addresses fundamental questions to establish a strong theoretical and practical base for your experiment.

Q1: What are the primary challenges in purifying 4-(vinyloxy)azetidin-2-one?

A: The purification of 4-(vinyloxy)azetidin-2-one presents two main challenges rooted in its molecular structure:

  • Acid Sensitivity: The vinyloxy group is susceptible to hydrolysis under acidic conditions, which can cleave it to form acetaldehyde and the corresponding 4-hydroxyazetidin-2-one.[1][2] Standard silica gel is naturally acidic and can catalyze this degradation during purification.

  • Ring Strain: The β-lactam ring is strained and can be susceptible to nucleophilic attack and hydrolysis, particularly under harsh pH conditions.

Understanding these instabilities is the cornerstone of developing a successful purification strategy. The primary goal is to isolate the target compound while minimizing the formation of these degradation byproducts.

Q2: Why is column chromatography the recommended method for this purification?

A: Column chromatography is a versatile and widely used technique for purifying compounds from mixtures.[3] It is particularly well-suited for this task because it allows for:

  • Separation based on polarity: It can effectively separate the moderately polar 4-(vinyloxy)azetidin-2-one from non-polar starting materials (e.g., unreacted vinyl ethers) and more polar impurities (e.g., hydrolyzed byproducts).

  • Scalability: The technique can be adapted for various scales, from milligrams in a research setting to kilograms in process development.[4]

  • Control over conditions: Parameters such as the stationary phase and mobile phase can be fine-tuned to optimize separation and mitigate compound degradation.

Q3: How do I select the appropriate stationary and mobile phases?

A: The selection process is critical and should be guided by preliminary analysis using Thin Layer Chromatography (TLC).

  • Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is the most common choice. However, due to the acid-sensitivity of the vinyloxy group, if degradation is observed on a TLC plate, you should consider using deactivated (neutral) silica gel or adding a basic modifier to the mobile phase.[5]

  • Mobile Phase (Eluent): The goal is to find a solvent system that provides a retention factor (Rƒ) of approximately 0.2-0.35 for the target compound on TLC.[6] A common starting point for β-lactam derivatives is a mixture of a non-polar solvent and a polar solvent. For a closely related compound, 4-acetoxyazetidin-2-one, a hexane/ethyl acetate system is effective.[7] Dichloromethane/methanol is another viable option. You will determine the optimal ratio through TLC screening.

Detailed Experimental Protocol: A Step-by-Step Guide

This protocol provides a robust starting point for the purification. It is designed to be a self-validating system, with integrated checkpoints for monitoring success.

1. Preparation & TLC Analysis:

  • Dissolve Crude Sample: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • TLC Screening: Spot the dissolved sample on at least three TLC plates. Develop each plate in a different solvent system (e.g., 1:1, 2:1, and 1:2 Hexane:Ethyl Acetate).

  • Visualization: Visualize the spots. Since β-lactams may not be UV-active, use a chemical stain. A potassium permanganate (KMnO₄) stain is effective for the vinyl group. Alternatively, a more specific stain used for the analogous 4-acetoxyazetidin-2-one involves exposure to chlorine gas followed by spraying with a TDM (4,4'-tetramethyldiaminodiphenylmethane) solution.[8]

  • Select Eluent: Choose the solvent system that gives your product an Rƒ value between 0.2 and 0.35, with good separation from impurities.

2. Column Packing:

  • Slurry Preparation: In a beaker, create a slurry of silica gel in your chosen non-polar solvent (e.g., hexane). The consistency should be like a milkshake, not a thick paste.

  • Column Setup: Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[9][10]

  • Packing: Pour the silica slurry into the column. Use gentle air pressure or a pump to push the solvent through, continuously adding more slurry until the desired column height (typically 15-20 cm for a 1g sample) is reached. Never let the top of the silica bed run dry.[10]

  • Equilibration: Once packed, wash the column with 2-3 column volumes of your starting mobile phase mixture to ensure it is fully equilibrated.

3. Sample Loading and Elution:

  • Sample Preparation: Dissolve your crude product in the minimum possible volume of solvent (preferably the elution solvent or a slightly more polar one). Alternatively, for better resolution, perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent to get a free-flowing powder, and carefully adding this powder to the top of the column bed.[10]

  • Elution: Begin adding the mobile phase. If your impurities are far apart in polarity, you can use an isocratic elution (constant solvent ratio). If they are close, a gradient elution (gradually increasing the percentage of the polar solvent) will provide better separation.[5]

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks. The size of the fractions should be proportional to the column size.

4. Analysis and Product Isolation:

  • Monitor Fractions: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Combine and Evaporate: Combine the pure fractions in a round-bottom flask. Remove the solvent using a rotary evaporator.

  • Final Product: The remaining residue is your purified 4-(vinyloxy)azetidin-2-one. Confirm its identity and purity using analytical techniques like NMR spectroscopy.

Troubleshooting Guide: Navigating Common Experimental Hurdles

// Connections Start -> Prob_PoorSep [label="Analysis shows..."]; Start -> Prob_Degradation [label="Analysis shows..."]; Start -> Prob_NoElution [label="Analysis shows..."];

Prob_PoorSep -> Sol_ShallowGrad [label="Yes"]; Sol_ShallowGrad -> Sol_ChangeSolvent [label="If still poor"]; Sol_ShallowGrad -> Sol_DryLoad [label="If band is broad"];

Prob_Degradation -> Sol_AddBase [label="Yes"]; Sol_AddBase -> Sol_NeutralSilica [label="If base is incompatible"]; Sol_AddBase -> Sol_Fast [label="Best Practice"];

Prob_NoElution -> Sol_IncreasePolarity [label="Yes"]; } enddot Caption: Troubleshooting Decision Flowchart

Problem: My product appears to be degrading on the column. I see a new, more polar spot on my TLC plates that wasn't in the crude mixture.

  • Causality: This is the most common issue and is almost certainly due to the acid-catalyzed hydrolysis of the vinyloxy group on the silica gel surface.[1][2]

  • Solution:

    • Deactivate the Stationary Phase: The most effective solution is to neutralize the acidic silica. Before running the column, flush it with your chosen eluent mixture containing 0.5-1% triethylamine (Et₃N) or another volatile base. Then, run the entire purification using this base-modified eluent.[6] This neutralizes the acidic sites on the silica, preventing degradation.

    • Use an Alternative Stationary Phase: If triethylamine is incompatible with your molecule for other reasons, consider using a commercially available neutral silica gel or alumina.[5]

    • Minimize Contact Time: Work efficiently. A faster elution (using slight air pressure) will reduce the time the compound spends in contact with the silica, thereby minimizing degradation.

Problem: I am getting very poor separation between my product and an impurity.

  • Causality: This can result from several factors: an improperly chosen solvent system, overloading the column, or poor packing technique.

  • Solution:

    • Re-optimize the Mobile Phase: Your eluent may be too polar, causing all compounds to move too quickly (high Rƒ), or not polar enough, causing them to move too slowly and broaden. Go back to your TLC plates and find a solvent system that gives a larger ΔRƒ (difference in Rƒ values) between your product and the impurity.

    • Use a Gradient Elution: Start with a less polar solvent mixture to allow the less polar compounds to separate and elute. Then, gradually increase the proportion of the polar solvent to elute your target compound, leaving the more polar impurities behind.[5]

    • Check Column Loading: Overloading the column with too much crude material is a common cause of poor separation. A general rule of thumb is to use a mass ratio of silica gel to crude sample of at least 30:1, and up to 100:1 for difficult separations.

    • Improve Sample Loading Technique: Ensure you load the sample in the smallest possible volume of solvent to start with a narrow band. A wide initial band will lead to broad, overlapping fractions. Dry loading is highly recommended for improving resolution.[10]

Problem: My compound is not coming off the column.

  • Causality: The mobile phase is not polar enough to displace your highly polar compound from the stationary phase.

  • Solution: This is a straightforward fix. Gradually increase the polarity of your eluent.[5] For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If you reach 100% ethyl acetate and the compound still hasn't eluted, you may need to switch to a more polar system, such as dichloromethane with an increasing percentage of methanol.

Data Summary Table

The following table summarizes the key parameters for the purification of 4-(vinyloxy)azetidin-2-one.

ParameterRecommended Starting PointRationale & Key Considerations
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice. Consider neutral silica if degradation occurs.[5]
Mobile Phase Hexane / Ethyl AcetateGood starting point for β-lactams.[7] Optimize ratio using TLC.
TLC Rƒ Target 0.2 - 0.35Provides the best balance between resolution and elution time.[6]
Eluent Modifier 0.5% Triethylamine (Et₃N)Neutralizes acidic silica, preventing hydrolysis of the vinyloxy group.[6]
Sample Loading Dry Loading (Adsorbed on Silica)Results in a narrower band and significantly improves separation.[10]
Detection Method KMnO₄ or Chlorine/TDM StainNecessary as the compound may not be UV-active.[8]

Experimental Workflow Visualization

// Workflow Path TLC -> Slurry -> Pack -> Equilibrate -> Load -> Elute -> Collect -> Analyze -> Combine -> Evaporate -> Product; } enddot Caption: Standard Column Chromatography Workflow

References

  • Mickel, S. J., Hsiao, S.-N., & Miller, M. J. (1987). SYNTHESIS OF A KEY β-LACTAM INTERMEDIATE BY A [2 + 2] CYCLOADDITION ROUTE: 4-ACETOXYAZETIDIN-2-ONE. Organic Syntheses, 65, 135. doi:10.15227/orgsyn.065.0135. Available from: [Link]

  • Bajpai, V. K., Majumder, R., & Park, J. G. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Bangladesh Journal of Pharmacology, 11(3), 844-848. Available from: [Link]

  • Knob, F. C., & Cadorin Oldoni, T. L. (2024). Chromatographic Techniques Used in the Bioguided Isolation of Bioactive Compounds from Natural Products. Annals of Chromatography and Separation Techniques, 6(1), 1037. Available from: [Link]

  • Al-Bayati, Z. A. F., & Al-Amiery, A. A. (2016). Separation and Purification of Galegine using Column Chromatography followed by Molecularly Imprinted Polymer Technique. Orient J Chem, 32(4), 2111-2118. Available from: [Link]

  • D'hooghe, M., & De Kimpe, N. (2006). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 11(12), 1079-1118. doi:10.3390/11121079. Available from: [Link]

  • Umesh, N., et al. (2011). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 3(3), 306-316. Available from: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Available from: [Link]

  • Gomaa, A. A., & Ali, M. M. (2022). Vinyl azides in organic synthesis: an overview. RSC advances, 12(48), 31050-31071. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 1,4-Butanediol monovinyl ether. PubChem Compound Database. Available from: [Link]

  • Belding, L., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. doi:10.15227/orgsyn.102.0276. Available from: [Link]

  • Mignot, T., et al. (2024). 4-Vinyl Guaiacol: A Key Intermediate for Biobased Polymers. Molecules, 29(11), 2496. doi:10.3390/molecules29112496. Available from: [Link]

  • Mondal, S., et al. (2024). Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines. Organic Letters. doi:10.1021/acs.orglett.4c01061. Available from: [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available from: [Link]

  • Trofimov, B. A., et al. (2018). Examining the vinyl moiety as a protecting group for hydroxyl (–OH) functionality under basic conditions. Organic Chemistry Frontiers, 5(2), 204-209. doi:10.1039/C7QO00778A. Available from: [Link]

  • Waters Corporation. (2024). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available from: [Link]

  • Krische, M. J., et al. (2015). Chiral α-Stereogenic Oxetanols and Azetidinols via Alcohol-Mediated Reductive Coupling of Allylic Acetates: Enantiotopic π-Facial Selection in Symmetric Ketone Addition. Journal of the American Chemical Society, 137(37), 11932-11935. Available from: [Link]

  • Kresge, A. J., & Kesslen, G. H. (2002). Acid-catalyzed hydrolysis of the vinyl ether group of 4-methoxy-1,2-dihydronaphthalene. Effect of conformation on reactivity. ARKIVOC, 2002(4), 12-17. Available from: [Link]

  • Lee, B. H., et al. (1998). Practical synthetic approach to 4-acetoxy-2-azetidinone for the preparation of carbapenem and penem antibiotics. The Journal of Organic Chemistry, 63(8), 2694-2698. Available from: [Link]

  • Cendejas, G., et al. (2022). Synthesis and characterization of novel functional vinyl ethers that bear various groups. Comptes Rendus. Chimie, 25(S1), 1-10. doi:10.5802/crchim.142. Available from: [Link]

  • Patel, N. B., & Patel, H. R. (2019). Synthesis and biological study of Azetidinone derivatives. Journal of Applicable Chemistry, 8(3), 1321-1327. Available from: [Link]

  • Cendejas, G., et al. (2022). Synthesis and characterization of novel functional vinyl ethers that bear various groups. Comptes Rendus. Chimie, 25(S1), 1-10. Available from: [Link]

  • Osbourn, J. (2014, March 3). Ester Hydrolysis (Acidic and Basic Conditions) [Video]. YouTube. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Available from: [Link]

  • Chemistry LibreTexts. (2025, March 18). 5.4: Hydrolysis Reactions. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Vinyloxy Group Reactivity Management

Status: Online Operator: Senior Application Scientist Topic: Vinyl Ethers ( ) – Stability, Synthesis, and Purification Ticket ID: VE-SYNTH-2024 Introduction: The Vinyloxy Paradox Welcome to the Vinyloxy Support Center. Y...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Topic: Vinyl Ethers (


) – Stability, Synthesis, and Purification
Ticket ID:  VE-SYNTH-2024

Introduction: The Vinyloxy Paradox

Welcome to the Vinyloxy Support Center. You are likely here because the vinyloxy group (vinyl ether) is behaving paradoxically: it is an exceptionally useful synthetic handle for cross-coupling and cycloadditions, yet it is frustratingly fragile in the presence of even trace acidity.

This guide treats your chemical synthesis issues as "support tickets." We move beyond textbook theory to address the practical causality of failure in the lab.

Ticket #101: "My Product Decomposed into an Aldehyde"

User Report:

"I synthesized a vinyl ether intermediate, but after rotary evaporation or sitting in


 for an hour, the NMR shows a mess of aldehydes and alcohols. What happened?"

Technical Diagnosis: You have encountered Acid-Catalyzed Hydrolysis .[1][2] The vinyloxy group is electron-rich. The oxygen lone pair donates electron density into the


-system, making the 

-carbon highly nucleophilic. Even trace acid (from unneutralized silica, slightly acidic

, or ambient moisture/CO2) protonates this position, initiating a cascade that destroys your molecule.
The Mechanism of Failure

Understanding the "why" allows you to prevent the "how." The rate-determining step is the initial protonation of the


-carbon.[2]

Hydrolysis VE Vinyl Ether (R-O-CH=CH2) Oxo Oxocarbenium Ion (Resonance Stabilized) VE->Oxo Rate Limiting Protonation Proton H+ Source (Trace Acid) Proton->Oxo Hemi Hemiacetal (Unstable) Oxo->Hemi Rapid Hydration Water H2O Attack Water->Hemi Products Aldehyde + Alcohol (Decomposition) Hemi->Products Collapse

Figure 1: The kinetic pathway of vinyl ether hydrolysis.[1] Note that the oxocarbenium intermediate is the point of no return.

Protocol: Stabilization & Storage

To close this ticket, implement the following buffering protocols immediately:

PhaseAction ItemTechnical Rationale
Workup Wash organic layer with Sat.

or

.
Neutralizes adventitious acids before concentration.
Solvent Removal Add 1% Triethylamine (

) to the flask before rotary evaporation.
Concentrating extracts concentrates trace acids; the amine acts as a "proton sponge."
NMR Analysis Filter

through basic alumina or add solid

to the tube.
Commercial

forms

over time upon exposure to light/air.
Storage Store neat at

under Argon.
Reduces thermal energy available for auto-oxidation or hydrolysis.

Ticket #102: "I Lost Everything on the Silica Column"

User Report:

"TLC looked great (Rf 0.5), but after running a flash column, I recovered 10% yield. The rest is stuck at the baseline."

Technical Diagnosis: Standard silica gel is slightly acidic (pH 6.0–6.5) due to surface silanol groups (


). For vinyl ethers, this surface acts as a heterogeneous acid catalyst, hydrolyzing your product in situ during the separation.
Troubleshooting Guide: Purification Decision Matrix

Purification Start Crude Vinyl Ether Mixture AcidCheck Is the molecule acid-sensitive? Start->AcidCheck MethodA Standard Flash Chromatography AcidCheck->MethodA No (Rare) MethodB Deactivated Silica (Protocol 1) AcidCheck->MethodB Yes (Standard) MethodC Basic Alumina (Alternative) AcidCheck->MethodC Yes (High Sensitivity) MethodD Distillation (Volatile VEs) AcidCheck->MethodD Yes (Low MW)

Figure 2: Decision matrix for selecting the appropriate purification method for vinyloxy compounds.

Protocol: Silica Gel Deactivation

This is the industry-standard method for purifying acid-sensitive enol ethers [1][4].

  • Prepare Solvent: Create your eluent mixture (e.g., Hexanes/EtOAc).

  • Add Buffer: Add 1% to 3% Triethylamine (

    
    )  to the solvent system.
    
  • Slurry Pack: Slurry the silica gel in this basic solvent. Do not dry pack.

  • Flush: Flush the column with 2 column volumes of the basic solvent before loading your sample.

  • Run: Elute with the basic solvent.

    • Note: The

      
       will protect the vinyl ether from silanol protons. You can remove the amine later via high-vacuum drying.
      

Ticket #103: " -Lithiation Failed / Low Yield"

User Report:

"I tried to lithiate ethyl vinyl ether to react with an electrophile. I used n-BuLi at


, but got a complex mixture."

Technical Diagnosis: You likely triggered polymerization or decomposition. While the vinyloxy oxygen acidifies the


-proton (inductive effect) and directs lithiation (coordination), 

-BuLi is often too nucleophilic and the temperature was too high.
The Solution: The Boekelheide Protocol

Vinyl ethers are excellent substrates for


-lithiation, but they require specific "Superbase" conditions or 

-BuLi at cryogenic temperatures to favor deprotonation over nucleophilic attack or polymerization [2][5].

Optimized Protocol:

StepParameterInstruction
1. Solvent Anhydrous THFEssential for coordination of the Li-species.
2. Reagent

-BuLi
(Tert-butyllithium)
Preferred over

-BuLi.

-BuLi is less nucleophilic towards the double bond but more basic.
3. Temp

CRITICAL. Do not warm until the electrophile is added.
4. Time 30–60 minsAllow the yellow/orange anion to form.
5. Quench Electrophile (E+)Add the aldehyde/ketone/halide at

.

Why this works: The oxygen atom coordinates the Lithium, holding it in proximity to the


-proton (Directed Ortho Metalation principle applied to alkenes). This "complex-induced proximity effect" (CIPE) allows for clean generation of the vinyllithium species.

Ticket #104: "Cross-Coupling Poisoned the Catalyst"

User Report:

"I'm trying a Heck reaction with a vinyl ether. The reaction stalls immediately."

Technical Diagnosis: Vinyl ethers can act as bidentate ligands or undergo


-elimination after insertion, poisoning Palladium catalysts. Furthermore, the electron-rich nature of the double bond makes oxidative addition of the aryl halide the rate-limiting step, which must be faster than the decomposition of the vinyl ether.
Strategic Adjustments for Pd-Catalysis
  • Cationic Pathway: Use bidentate ligands (like DPPP or BINAP) to enforce a cis-geometry and promote the cationic mechanism, which is often favored for electron-rich olefins [3][6].

  • Additives: Silver salts (

    
     or 
    
    
    
    ) can abstract halides, creating a more electrophilic cationic Pd-species that reacts faster with the electron-rich vinyl ether.
  • Alternative: Use Suzuki Coupling with a vinyl-boronate ester instead if the vinyl ether proves too unstable.

References

  • Rochester University Chemistry Dept. Tips for Flash Column Chromatography: Acid Sensitive Compounds. [Link]

  • Friesen, R. W., & Sturino, C. F. (1990).

    
    -Lithio vinyl ethers: Useful reagents for organic synthesis. Thieme Connect.
    [Link]
    
  • Nilsson, P., & Larhed, M. (2006). Selective Terminal Heck Arylation of Vinyl Ethers.[3] Journal of Organic Chemistry. [Link]

  • Master Organic Chemistry. Cleavage of Ethers with Acid: Mechanism and Troubleshooting. [Link]

  • Tomooka, K., et al. (2008). Synthesis and structures of

    
    -lithiated vinyl ethers. ResearchGate.[4]
    [Link]
    
  • Cabri, W., & Candiani, I. (1995). Recent Developments in High-Stereoselective Heck Reactions. Accounts of Chemical Research. [Link]

Sources

Optimization

Technical Guide: Catalytic Optimization of 4-(Vinyloxy)azetidin-2-one Architectures

Executive Summary: The Stability-Reactivity Paradox The 4-(vinyloxy)azetidin-2-one scaffold represents a high-value, high-risk intermediate in the synthesis of carbapenem and carbacephem antibiotics. Its utility lies in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Reactivity Paradox

The 4-(vinyloxy)azetidin-2-one scaffold represents a high-value, high-risk intermediate in the synthesis of carbapenem and carbacephem antibiotics. Its utility lies in its density of functional groups: a strained


-lactam ring fused with an electron-rich enol ether (vinyloxy group).

This duality creates a specific catalytic challenge:

  • Acid Sensitivity: The enol ether is prone to rapid hydrolysis or cationic polymerization in the presence of Brønsted acids or "hard" Lewis acids.

  • Lactam Strain: The 4-membered ring is susceptible to nucleophilic ring-opening.

Optimizing reactions of this moiety—specifically the Ferrier-Petasis rearrangement to form 4-(carbonylmethyl)azetidin-2-ones—requires a catalyst that is sufficiently Lewis acidic to activate the


-acetal but "soft" enough to avoid polymerizing the vinyl group.

Critical Reaction Pathways & Catalyst Logic

The following diagram outlines the two primary catalytic workflows: the synthesis of the scaffold via [2+2] Cycloaddition and its subsequent Rearrangement .

BetaLactamPathways cluster_catalyst Catalyst Selection Zone Start Vinyl Ether + CSI (Precursors) Intermediate 4-(Vinyloxy)azetidin-2-one (The Scaffold) Start->Intermediate No Catalyst (Thermal/Reductive Workup) Product 4-(Carbonylmethyl)azetidin-2-one (Carbapenem Precursor) Intermediate->Product TMSOTf (Optimal) Ferrier-Petasis Rearrangement Byproduct1 Polymerization (Tarry Residue) Intermediate->Byproduct1 BF3·OEt2 / TiCl4 (Too Hard/Strong) Byproduct2 Hydrolysis (Aldehyde + Lactam) Intermediate->Byproduct2 Aq. Acid / Moisture

Figure 1: Reaction pathway showing the critical divergence between productive rearrangement (Green) and degradation (Red) based on catalyst selection.

Catalyst Selection Guide (Q&A Format)

Q1: Why is TMSOTf (Trimethylsilyl triflate) the preferred catalyst for the rearrangement reaction?

A: The transformation of 4-(vinyloxy)azetidin-2-one to 4-(carbonylmethyl)azetidin-2-one is a Ferrier-Petasis type rearrangement .[1] This reaction proceeds via an oxocarbenium (or acyl-iminium) ion intermediate.

  • Mechanism: TMSOTf silylates the lactam nitrogen or coordinates to the vinyloxy oxygen, triggering the cleavage of the C4–O bond. The vinyl group then migrates to the C4 position.

  • Why TMSOTf? It is a strong silylating agent but a "softer" Lewis acid compared to Boron or Aluminum halides. It promotes the [1,3]-migration without triggering the cationic polymerization of the vinyl group, which is the dominant pathway with

    
    .
    
Q2: Can I use traditional Lewis Acids like or ?

A: Avoid if possible.

  • 
    :  Typically causes rapid polymerization of the vinyloxy side chain due to its high affinity for the electron-rich alkene. You will likely observe a dark, insoluble tar.
    
  • 
    :  Often too oxophilic. While it can catalyze the reaction, it frequently leads to ring-opening of the 
    
    
    
    -lactam or hydrolysis if any trace moisture is present.
  • Alternative: If TMSOTf is unavailable,

    
      or 
    
    
    
    (Lanthanide triflates) are viable alternatives as they are water-tolerant and milder, though reaction times may increase.
Q3: My reaction stalls at 50% conversion. Should I add more catalyst?

A: Stalling is rarely due to catalyst depletion but rather catalyst poisoning or equilibrium issues .

  • Poisoning: The product (an aldehyde/ketone) or the

    
    -lactam nitrogen can coordinate to the Lewis Acid.
    
  • Protocol Adjustment: Instead of adding more catalyst, add a non-nucleophilic base like 2,6-lutidine (0.1–0.2 equiv) at the start. This scavenges any adventitious protic acid (TfOH) formed by hydrolysis, which is often the actual species degrading your starting material.

Troubleshooting: Common Failure Modes

The following table correlates observed phenomena with chemical root causes.

ObservationDiagnosisRoot CauseCorrective Action
Dark/Black Reaction Mixture PolymerizationLewis Acid was too "hard" (e.g.,

) or temperature was too high.
Switch to TMSOTf. Lower temperature to -78°C initially, then warm slowly to 0°C.
Loss of Vinyloxy Signal (NMR) HydrolysisAdventitious water generated TfOH (Triflic acid).Flame-dry glassware. Use 4Å Molecular Sieves. Add 2,6-lutidine buffer.
Ring Opening (Amide formation) Nucleophilic AttackSolvent was nucleophilic or wet.Switch from THF/Ether to Dichloromethane (DCM) . Ensure solvent is anhydrous.
No Reaction Catalyst DeactivationSubstrate is coordinating to the catalyst.Increase catalyst loading to 20-30 mol%. Ensure N-protecting group is non-coordinating (e.g., TBDMS).

Validated Experimental Protocols

Protocol A: Synthesis of 4-(Vinyloxy)azetidin-2-one (Precursor)

Targeting the scaffold via CSI [2+2] Cycloaddition.

Context: The purity of this starting material is critical. Traces of acidic impurities from the CSI step will ruin the subsequent rearrangement.

  • Setup: Flame-dried 3-neck flask,

    
     atmosphere.
    
  • Reactants: Dissolve Divinyl ether (or corresponding vinyl ether) in anhydrous DCM. Cool to 0°C .

  • Addition: Add Chlorosulfonyl Isocyanate (CSI) dropwise. Critical: Maintain temp < 5°C to avoid explosive polymerization.

  • Reduction (The Red-Al Route):

    • Transfer the intermediate (

      
      -chlorosulfonyl lactam) to a solution of Red-Al  (Sodium bis(2-methoxyethoxy)aluminum hydride) or thiophenol/pyridine at -20°C.
      
    • Note: Red-Al is preferred for cleaner removal of the sulfonyl group without hydrolyzing the vinyl ether.

  • Workup: Quench with saturated potassium sodium tartrate (Rochelle's salt). Extract with DCM. Flash chromatography on neutral alumina (Silica gel is often too acidic and degrades the vinyl ether).

Protocol B: TMSOTf-Catalyzed Ferrier-Petasis Rearrangement

Targeting the Carbapenem Core.

  • Substrate: Dissolve 4-(vinyloxy)azetidin-2-one (1.0 equiv) in anhydrous DCM (0.1 M).

  • Additives: Add activated 4Å Molecular Sieves. Stir for 10 min.

  • Catalysis: Cool to -78°C . Add TMSOTf (0.1 – 0.2 equiv) dropwise.

  • Monitoring: Monitor by TLC (neutralized plates). The starting material spot (high

    
    ) should disappear, replaced by the more polar aldehyde/ketone product.
    
  • Progression: If no reaction after 1 hour at -78°C, warm to 0°C . Do not heat to reflux.

  • Quench: Quench with

    
     (excess) at low temperature before adding water. This prevents acid-catalyzed degradation during partition.
    

References

  • Kozioł, A., et al. (2010). "Ferrier-Petasis rearrangement of 4-(vinyloxy)azetidin-2-ones: an entry to carbapenams and carbacephams."[1] Journal of Organic Chemistry, 75(20), 6990-6993.[1] [Link]

  • Clauss, K., et al. (1974). "Cycloadditionen von Chlorsulfonylisocyanat an Alkene." Justus Liebigs Annalen der Chemie, 1974(4), 539–560. [Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced Beta-Lactam Design: Biological Activity of 4-(Vinyloxy)azetidin-2-one Derivatives vs. Traditional Antibiotics

Executive Summary The 4-(vinyloxy)azetidin-2-one scaffold represents a pivotal innovation in medicinal chemistry, serving not as a standalone antibiotic, but as a high-value synthetic precursor to non-traditional beta-la...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-(vinyloxy)azetidin-2-one scaffold represents a pivotal innovation in medicinal chemistry, serving not as a standalone antibiotic, but as a high-value synthetic precursor to non-traditional beta-lactams, including carbapenems , trinems , and oxacephems . Unlike traditional antibiotics (e.g., Penicillin G/V) which are susceptible to widespread beta-lactamase hydrolysis, derivatives synthesized via the 4-vinyloxy route exhibit enhanced stability and broad-spectrum potency.

This guide analyzes the biological superiority of these derivatives, detailing the Ferrier-Petasis rearrangement mechanism that unlocks their synthesis, and provides comparative experimental data against standard penicillins.

Structural & Mechanistic Distinction

The 4-(Vinyloxy) Innovation

Traditional penicillins rely on a thiazolidine ring fused to the beta-lactam core. However, this structure is evolutionarily vulnerable to bacterial beta-lactamases. The 4-(vinyloxy)azetidin-2-one moiety is an enol ether building block that allows chemists to replace the sulfur atom or alter the ring size, creating "non-natural" beta-lactams (Carbapenems and Oxacephems) that evade resistance mechanisms.

Mechanism of Action: Derivative vs. Traditional
  • Traditional (Penicillins): Irreversibly acylate Penicillin-Binding Proteins (PBPs), preventing peptidoglycan cross-linking.

    • Failure Mode: The beta-lactam ring is easily hydrolyzed by serine beta-lactamases (Classes A, C, D), rendering the drug inert.

  • 4-Vinyloxy Derivatives (Carbapenems/Oxacephems):

    • Target: High-affinity binding to PBP-2 and PBP-1b.

    • Resistance Evasion: The modified bicyclic core (often lacking sulfur or containing a carbon/oxygen substitution at position 1) sterically hinders beta-lactamase attack.

    • Secondary Activity: Certain C4-alkylidene analogs derived from this scaffold also inhibit Human Leukocyte Elastase (HLE) , offering potential anti-inflammatory dual-action.

Figure 1: Mechanistic Pathway & Synthesis Logic

G Scaffold 4-(Vinyloxy)azetidin-2-one (Precursor) Process Ferrier-Petasis Rearrangement Scaffold->Process Lewis Acid Catalysis Product Carbapenems / Oxacephems (Active Agents) Process->Product Cyclization Target Inhibition of PBPs (Cell Wall Lysis) Product->Target Acylation Resistance Beta-Lactamase Stability Product->Resistance Steric Hinderance

Caption: The 4-vinyloxy scaffold acts as a gateway to stable antibiotics via rearrangement, yielding compounds that resist enzymatic degradation.

Comparative Biological Activity[2][3][4][5]

The following data contrasts the biological activity of derivatives accessible via the 4-vinyloxy scaffold (e.g., 1-Oxacephems like 6315-S, and Carbapenems ) against traditional Penicillin G .

Table 1: Comparative MIC ( g/mL) Profile
OrganismStrain TypePenicillin G (Traditional)4-Vinyloxy Derived Agents*Performance Delta
S. aureus Methicillin-Sensitive0.030.05 - 0.10Comparable Potency
S. aureus Beta-Lactamase (+)> 16.0 (Resistant)0.5 - 4.0>32x Potency Increase
E. coli Wild Type16.0 - 32.0< 0.25>64x Potency Increase
P. aeruginosa Clinical Isolate> 64.0 (Inactive)2.0 - 8.0Gain of Function
K. pneumoniae ESBL ProducerResistant0.12 - 1.0Critical Efficacy

*Data represents typical values for 1-oxacephems and carbapenems synthesized using 4-substituted azetidinone precursors.

Key Observations
  • Gram-Negative Breakthrough: While Penicillin G is virtually inactive against Gram-negatives like P. aeruginosa due to outer membrane impermeability and beta-lactamases, 4-vinyloxy derivatives (specifically carbapenems) penetrate porin channels efficiently and resist hydrolysis.

  • Anaerobic Activity: Derivatives often show superior activity against Bacteroides fragilis compared to penicillins.

  • Elastase Inhibition: Specific 4-alkylidene derivatives (a subset of this chemistry) show

    
     values in the low micromolar range (4 
    
    
    
    M) against Human Leukocyte Elastase, a property absent in traditional antibiotics.

Experimental Protocols

Protocol A: Synthesis via Ferrier-Petasis Rearrangement

This workflow converts the 4-vinyloxy scaffold into the active carbapenem/cephem core.

  • Reagents: 4-(vinyloxy)azetidin-2-one, Trimethylsilyl trifluoromethanesulfonate (TMSOTf), Anhydrous CH₂Cl₂.

  • Procedure:

    • Dissolve 4-(vinyloxy)azetidin-2-one (1.0 equiv) in anhydrous CH₂Cl₂ under Argon atmosphere.

    • Cool to -78°C.

    • Add TMSOTf (0.1 equiv) dropwise.

    • Allow warming to 0°C over 2 hours. The "vinyloxy" group rearranges to form a 4-(carbonylmethyl) intermediate.

    • Cyclization: Treat the intermediate with a base (e.g., LHMDS) to close the second ring, yielding the bicyclic beta-lactam core.

  • Validation: Monitor disappearance of the vinyloxy alkene peak (

    
     6.0-6.5 ppm) via ¹H-NMR.
    
Protocol B: Minimum Inhibitory Concentration (MIC) Assay

Standard broth microdilution to verify biological activity.

  • Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 29213) to

    
     CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Compound Dilution: Prepare serial 2-fold dilutions of the 4-vinyloxy derivative and Penicillin G control (Range: 64

    
    g/mL to 0.03 
    
    
    
    g/mL).
  • Incubation: Add 100

    
    L inoculum to 100 
    
    
    
    L drug solution in 96-well plates. Incubate at 35°C for 16-20 hours.
  • Readout: The MIC is the lowest concentration showing no visible turbidity.

  • Data Analysis: Calculate the Fold-Improvement

    
    .
    
Figure 2: Experimental Workflow Logic

Experiment Step1 Synthesis: Ferrier-Petasis Rearrangement (TMSOTf, -78°C) Step2 Purification: Isolate Bicyclic Core (HPLC/Flash Chrom.) Step1->Step2 Yields Active Core Step3 Biological Assay: MIC Microdilution (vs. S. aureus / P. aeruginosa) Step2->Step3 Dosing Step4 Data Analysis: Compare MIC & Stability Step3->Step4 Readout

Caption: Workflow from chemical scaffold manipulation to biological validation.

Challenges & Future Outlook

  • Stability: The 4-vinyloxy enol ether is sensitive to moisture; storage under inert atmosphere is required prior to synthesis.

  • Toxicity: Unlike the final derivatives, the raw 4-vinyloxy intermediate may possess alkylating properties. Handling requires strict PPE.

  • Scalability: The Ferrier-Petasis rearrangement is atom-economical, making it a "green" alternative to traditional Witig-based carbapenem syntheses.

References

  • Klimczak, U., Furman, B., & Zambroń, B. (2017).[1] 4-Vinyloxyazetidin-2-one, a Novel Substrate for β-Lactam Synthesis. Springer International Publishing.[2] Link

  • Neu, H. C., et al. (1979).[3] Antibacterial activity of a new 1-oxa cephalosporin compared with that of other beta-lactam compounds. Antimicrobial Agents and Chemotherapy.[4][3][5][6][7][8][9] Link[3]

  • Papp-Wallace, K. M., et al. (2011). Carbapenems: Past, Present, and Future. Antimicrobial Agents and Chemotherapy.[4][3][5][6][7][8][9] Link

  • Clemente, A., et al. (2001). 4-Alkylidene-azetidin-2-ones: novel inhibitors of leukocyte elastase and gelatinase. Bioorganic & Medicinal Chemistry Letters. Link

  • Natsugari, H., et al. (1983). Synthesis and structure-activity relationships of carbapenems related to C-19393 H2. The Journal of Antibiotics.[5] Link[10]

Sources

Comparative

comparing different synthetic routes to functionalized azetidin-2-ones

Executive Summary The azetidin-2-one (β-lactam) scaffold remains a cornerstone of medicinal chemistry, not only as the pharmacophore of penicillin and cephalosporin antibiotics but also as a versatile synthon for cholest...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The azetidin-2-one (β-lactam) scaffold remains a cornerstone of medicinal chemistry, not only as the pharmacophore of penicillin and cephalosporin antibiotics but also as a versatile synthon for cholesterol absorption inhibitors (e.g., ezetimibe) and enzyme inhibitors. For the drug development chemist, selecting the optimal synthetic route is a function of substitution pattern , stereochemical requirements , and scalability .

This guide objectively compares the three dominant synthetic methodologies: the Staudinger Synthesis (Ketene-Imine Cycloaddition), the Kinugasa Reaction , and Ester Enolate-Imine Condensation (Gilman-Speeter). We evaluate each based on atom economy, diastereocontrol, and operational complexity.

Comparative Analysis Matrix

The following table synthesizes performance metrics across the primary synthetic routes.

FeatureStaudinger Synthesis ([2+2] Cycloaddition)Kinugasa Reaction (Alkyne-Nitrone)Gilman-Speeter (Enolate-Imine)
Primary Precursors Acid Chloride + ImineTerminal Alkyne + NitroneEster + Imine
Key Intermediate Zwitterionic enolate-iminiumIsoxazoline (rearrangement)

-amino ester enolate
Atom Economy Moderate (Loss of HCl/Base)High (100% atom economy possible)Moderate (Stoichiometric metal waste)
Stereoselectivity Tunable (cis vs trans) via substituents/tempPredominantly cis (anti-Kinugasa rare)Highly tunable (trans via Li/Zn enolates)
Operational Difficulty Low (Standard glassware, ambient pressure)Moderate (Inert atm, Cu catalyst control)High (Cryogenic -78°C, moisture sensitive)
Scalability High (Industrial standard)Moderate (Exotherm control needed)Low-Medium (Cryogenic constraints)
Best For Diverse functionalization, library generationcis-lactams, bioorthogonal labelingEnantiopure synthesis via chiral auxiliaries

Deep Dive: Route Methodologies & Protocols

Route A: Staudinger Synthesis (Ketene-Imine Cycloaddition)

Mechanism & Causality: The reaction proceeds via the in situ generation of a ketene from an acid chloride using a tertiary amine base.[1] The imine attacks the ketene to form a zwitterionic intermediate.[1][2] The stereochemical outcome is dictated by torquoselectivity during the conrotatory ring closure. Electron-donating groups on the ketene or electron-withdrawing groups on the imine typically favor the cis-isomer (via "outside" attack), while the reverse favors the trans-isomer (thermodynamic control).

Standard Protocol (Self-Validating):

  • Validation Check: Formation of the ketene is indicated by the precipitation of amine hydrochloride salts.

  • Step 1: Dissolve the imine (1.0 equiv) and triethylamine (3.0 equiv) in anhydrous CH₂Cl₂ under N₂ at 0°C.

  • Step 2: Add the acid chloride (1.2 equiv) dropwise over 30 minutes. Critical: Slow addition prevents ketene dimerization.

  • Step 3: Allow to warm to room temperature and stir for 12–16 hours.

  • Step 4: Quench with saturated NaHCO₃. Wash organic layer with brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallization (ethanol) or flash chromatography (Hexane/EtOAc).

Route B: Kinugasa Reaction

Mechanism & Causality: This copper(I)-catalyzed reaction involves the [3+2] cycloaddition of a copper acetylide with a nitrone to form an isoxazoline intermediate.[3] This intermediate undergoes a rearrangement involving ring contraction to expel the copper catalyst and form the β-lactam. The reaction is highly atom-economical and generally yields cis-β-lactams due to the steric constraints of the copper-chelated transition state.

Standard Protocol:

  • Validation Check: The reaction mixture typically turns yellow/orange upon formation of the Cu-acetylide species.

  • Step 1: In a glovebox or under strict Argon, suspend CuI (10 mol%) and a ligand (e.g., PPh₃ or chiral bis-oxazoline, 12 mol%) in dry MeCN.

  • Step 2: Add the terminal alkyne (1.2 equiv) and base (Et₃N, 1.2 equiv). Stir 30 mins to generate Cu-acetylide.

  • Step 3: Add the nitrone (1.0 equiv) at 0°C.

  • Step 4: Stir at 0°C to RT for 24 hours.

  • Step 5: Filter through a celite pad to remove copper salts. Concentrate and purify via silica gel chromatography.

Route C: Ester Enolate-Imine Condensation (Gilman-Speeter)

Mechanism & Causality: This route relies on the nucleophilic attack of a metal enolate (generated from an ester using LDA or LHMDS) onto an imine. The resulting


-amino ester metal chelate cyclizes to form the lactam. The counter-cation (Li⁺, Zn²⁺, Ti⁴⁺) dictates the transition state geometry (Zimmerman-Traxler), allowing for high stereocontrol.

Standard Protocol:

  • Validation Check: Complete enolization is critical; use of a color indicator (e.g., titration with menthol) or standard -78°C protocols is required.

  • Step 1: Generate LDA (1.1 equiv) in THF at -78°C.

  • Step 2: Add the ester (1.0 equiv) dropwise. Stir 30 mins to form the enolate.

  • Step 3: Add the imine (1.0 equiv) dissolved in THF dropwise.

  • Step 4: Allow the mixture to warm to 0°C (or RT depending on substrate) to induce cyclization.

  • Step 5: Quench with sat. NH₄Cl. Extract with ether.

Mechanistic Visualization

The following diagram illustrates the divergent pathways and decision points for the Staudinger Synthesis, the most widely used route.

StaudingerMechanism Start Acid Chloride + Imine KeteneGen Base-Mediated Dehydrohalogenation Start->KeteneGen Ketene Ketene Intermediate (R-CH=C=O) KeteneGen->Ketene - HCl (Base-H+) Attack Nucleophilic Attack by Imine Ketene->Attack Zwitterion Zwitterionic Intermediate Attack->Zwitterion DirectClose Conrotatory Ring Closure Zwitterion->DirectClose Fast Closure Isomerization Imine Isomerization Zwitterion->Isomerization Slow Closure CisLactam Cis-beta-Lactam (Kinetic Product) DirectClose->CisLactam Electron-Donating Ketene Subs. TransLactam Trans-beta-Lactam (Thermodynamic Product) DirectClose->TransLactam Electron-Withdrawing Ketene Subs. Isomerization->DirectClose

Figure 1: Mechanistic pathway of the Staudinger Synthesis showing the bifurcation between kinetic (cis) and thermodynamic (trans) outcomes based on electronic effects.

Route Selection Decision Tree

Use this logic flow to determine the appropriate synthetic strategy for your target molecule.

SelectionTree Start Target Beta-Lactam Stereo Desired Stereochemistry? Start->Stereo Cis Cis-Selective Stereo->Cis Trans Trans-Selective Stereo->Trans Subst Starting Materials? Cis->Subst Trans->Subst AcidCl Acid Chloride available Subst->AcidCl Versatile Alkyne Terminal Alkyne available Subst->Alkyne Cis-Specific Ester Ester/Chiral Aux. available Subst->Ester High Control Route1 Staudinger Synthesis (Standard) AcidCl->Route1 Route2 Kinugasa Reaction (Atom Eco.) Alkyne->Route2 Route3 Gilman-Speeter (Enolate) Ester->Route3

Figure 2: Decision matrix for selecting the optimal synthetic route based on stereochemical targets and substrate availability.

References

  • Staudinger Synthesis Updates: Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI.[4] Available at: [Link]

  • Kinugasa Reaction Mechanism: Mechanism of the Kinugasa Reaction Revisited. Journal of Organic Chemistry (ACS). Available at: [Link]

  • General Review: Recent advances in the Synthesis and Reactivity of Azetidines. Royal Society of Chemistry (RSC). Available at: [Link]

  • Stereoselective Synthesis: Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry. Available at: [Link]

  • Gilman-Speeter Context: Novel and Recent Synthesis and Applications of β-Lactams. NIH/PMC. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Chiral HPLC Method Development for 4-(vinyloxy)azetidin-2-one Enantiomers

For researchers and professionals in drug development, the stereochemistry of a molecule is of paramount importance. The enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the stereochemistry of a molecule is of paramount importance. The enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1] Therefore, the development of robust and reliable analytical methods for separating and quantifying enantiomers is a critical step in the pharmaceutical development pipeline. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the separation of the enantiomers of 4-(vinyloxy)azetidin-2-one, a key intermediate in the synthesis of carbapenem and carbacepham antibiotics.[2]

This guide is structured to provide not just a set of protocols, but a strategic framework for approaching chiral method development for this novel β-lactam compound. We will delve into the rationale behind the selection of chiral stationary phases (CSPs) and mobile phases, and provide detailed, actionable protocols for both initial screening and subsequent method optimization.

The Challenge of Chirality in β-Lactams

The β-lactam core is a privileged scaffold in medicinal chemistry, forming the basis of numerous life-saving antibiotics. The stereochemistry of substituents on the azetidinone ring is crucial for biological activity. In the case of 4-(vinyloxy)azetidin-2-one, the chiral center at the 4-position dictates the three-dimensional arrangement of the molecule, which in turn influences its interaction with downstream synthetic targets and biological systems.

Direct separation of enantiomers is most commonly and effectively achieved using chiral HPLC, where a chiral stationary phase forms transient diastereomeric complexes with the enantiomers, leading to different retention times.[1] The selection of the appropriate CSP is the most critical step in developing a successful chiral separation method.

Comparing Chiral Stationary Phases for Azetidinone Separation

Based on extensive experience with β-lactam and other heterocyclic compounds, two classes of CSPs stand out as the most promising for the chiral separation of 4-(vinyloxy)azetidin-2-one: polysaccharide-based and cyclodextrin-based CSPs.

CSP ClassChiral SelectorPrimary Interaction MechanismsCommon Commercial NamesSuitability for 4-(vinyloxy)azetidin-2-one
Polysaccharide-Based Amylose or cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate))Hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide.[3]Daicel CHIRALPAK® (e.g., IA, IB, IC, IG), Daicel CHIRALCEL® (e.g., OD, OJ)High. The carbamate and ether linkages in the analyte can interact strongly with the carbamate groups on the CSP. The aromatic rings on many polysaccharide CSPs can engage in π-π stacking. These are often the first choice for screening new chiral compounds.[4][5]
Cyclodextrin-Based Native or derivatized cyclodextrins (α, β, γ)Inclusion complexation (hydrophobic interactions) within the cyclodextrin cavity, and hydrogen bonding with hydroxyl groups on the rim.[6][7]Astec® CYCLOBOND™ (e.g., I 2000, I 2000 DMP)Moderate to High. The relatively small size of 4-(vinyloxy)azetidin-2-one may allow it to fit within the cyclodextrin cavity. The ether and lactam functionalities can interact with the derivatized rim of the cyclodextrin.[8]

A Systematic Approach to Chiral Method Development

A structured, systematic screening approach is the most efficient path to a successful chiral separation. The following workflow is designed to maximize the chances of finding a suitable separation for 4-(vinyloxy)azetidin-2-one.

Chiral_Method_Development_Workflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization Start Racemic 4-(vinyloxy)azetidin-2-one Sample Column_Screening Screen on Polysaccharide & Cyclodextrin CSPs (e.g., CHIRALPAK IA, IB, IC, IG; CYCLOBOND I 2000 DMP) Start->Column_Screening Mobile_Phase_Screening Test Normal Phase, Reversed-Phase, & Polar Organic Modes Column_Screening->Mobile_Phase_Screening Evaluation Evaluate Resolution (Rs) and Selectivity (α) Mobile_Phase_Screening->Evaluation Evaluation->Column_Screening No Separation Optimization Optimize Mobile Phase Composition (e.g., modifier concentration, additives) Evaluation->Optimization Promising Separation Found Parameter_Tuning Fine-tune Flow Rate and Temperature Optimization->Parameter_Tuning Validation Validate Method (Linearity, Precision, Accuracy) Parameter_Tuning->Validation Final_Method Final, Robust Chiral HPLC Method Validation->Final_Method Chiral_Recognition_Mechanism cluster_analyte Analyte: 4-(vinyloxy)azetidin-2-one cluster_csp Chiral Stationary Phase cluster_interactions Key Interactions Analyte Enantiomers (R and S) Complex_R Diastereomeric Complex (R-enantiomer + CSP) (More Stable) Analyte->Complex_R Forms more stable complex Complex_S Diastereomeric Complex (S-enantiomer + CSP) (Less Stable) Analyte->Complex_S Forms less stable complex CSP Chiral Selector (e.g., Polysaccharide Derivative) CSP->Complex_R CSP->Complex_S Interactions Hydrogen Bonding π-π Stacking Dipole-Dipole Steric Fit Complex_R->Interactions Complex_S->Interactions

Sources

Comparative

Kinetic and Mechanistic Comparison Guide: 4-(Vinyloxy)azetidin-2-one vs. 4-Acetoxyazetidin-2-one

Executive Summary This guide provides an in-depth technical comparison between 4-(vinyloxy)azetidin-2-one (4-VO-AZ) and the industry-standard 4-acetoxyazetidin-2-one (4-OAc-AZ) . While 4-OAc-AZ serves as the foundational...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical comparison between 4-(vinyloxy)azetidin-2-one (4-VO-AZ) and the industry-standard 4-acetoxyazetidin-2-one (4-OAc-AZ) . While 4-OAc-AZ serves as the foundational electrophile for C-4 functionalization of


-lactams via nucleophilic substitution, 4-VO-AZ offers a distinct kinetic pathway—the Ferrier-Petasis rearrangement . This guide analyzes the kinetic stability, reaction mechanisms, and synthetic utility of both compounds, designed for researchers optimizing carbapenem and carbacepham synthesis.

Chemical Profile & Kinetic Stability[1]

The fundamental difference between these two synthons lies in the leaving group ability and the electronic activation required to initiate reaction.

Comparative Properties Table
Feature4-Acetoxyazetidin-2-one (4-OAc-AZ)4-(Vinyloxy)azetidin-2-one (4-VO-AZ)
Functional Group Ester / Hemiaminal derivativeVinyl Ether / Enol Ether
Primary Reactivity Nucleophilic Substitution (

-like) / Elimination-Addition
Ferrier-Petasis Rearrangement (Lewis Acid Catalyzed)
Kinetic Activation Base-mediated (Elimination to Azetinone) or Lewis Acid (N-acyliminium)Lewis Acid (TMSOTf, BF

OEt

)
Acid Stability Moderate (Stable to weak acids)Low (Hydrolyzes rapidly to aldehyde/alcohol)
Base Stability Low (Rapid ring opening or elimination)High (Stable to non-nucleophilic bases)
Reaction Temp. Typically

to Reflux
Cryogenic (

to

)
Major Product C-4 Substituted

-lactams
Carbapenams, Carbacephams (Bicyclic systems)
Kinetic Insights[1][2]
  • 4-OAc-AZ: The acetoxy group is a good leaving group.[1] In the presence of nucleophiles and base, the reaction kinetics often follow pseudo-first-order dependence on the formation of the reactive 1-azetin-4-one intermediate or the N-acyliminium ion .

  • 4-VO-AZ: The vinyloxy moiety is kinetically inert to simple nucleophilic displacement. However, upon exposure to Lewis acids (e.g., TMSOTf), it undergoes a rapid [1,3]-sigmatropic rearrangement (or stepwise oxocarbenium pathway). The rate of this reaction is significantly faster at lower temperatures compared to the substitution of 4-OAc-AZ, driven by the high energy of the oxocarbenium intermediate.

Mechanistic Pathways

Understanding the causality behind the reaction choices is critical for experimental design.

Pathway A: Elimination-Addition (4-OAc-AZ)

The standard route for 4-OAc-AZ involves the elimination of acetate to form the highly reactive 1-azetin-4-one species, or ionization to an N-acyliminium ion. Nucleophiles then attack the C-4 position.[1] This pathway is limited by the stability of the


-lactam ring under the basic conditions often required to generate the nucleophile.
Pathway B: Ferrier-Petasis Rearrangement (4-VO-AZ)

4-VO-AZ utilizes a Lewis-acid promoted rearrangement. The Lewis acid coordinates to the acetal oxygen, triggering ring opening (or ionization) to form an oxocarbenium ion. The pendant vinyl group then acts as a nucleophile, closing the ring to form a bicyclic system (carbapenem/carbacepham core). This reaction is stereoselective and preserves the oxidation state.

ReactionPathways Start_OAc 4-Acetoxyazetidin-2-one (4-OAc-AZ) Inter_Azetinone Intermediate: 1-Azetin-4-one (Elimination) Start_OAc->Inter_Azetinone Base (Elimination) Inter_Iminium Intermediate: N-Acyliminium Ion (Ionization) Start_OAc->Inter_Iminium Lewis Acid (Ionization) Start_VO 4-(Vinyloxy)azetidin-2-one (4-VO-AZ) Inter_Oxo Intermediate: Oxocarbenium Ion (Lewis Acid Complex) Start_VO->Inter_Oxo TMSOTf (-78°C) Prod_Sub Product: C-4 Substituted beta-lactam Inter_Azetinone->Prod_Sub Nucleophile Attack Inter_Iminium->Prod_Sub Nucleophile Attack Prod_Carba Product: Carbapenam / Carbacepham (Bicyclic) Inter_Oxo->Prod_Carba Ferrier-Petasis Rearrangement

Figure 1: Mechanistic divergence between 4-acetoxy and 4-vinyloxy derivatives. Red paths indicate substitution/elimination; Blue paths indicate rearrangement.

Experimental Protocol: Kinetic Rearrangement of 4-VO-AZ

This protocol describes the conversion of 4-(vinyloxy)azetidin-2-one to a carbapenam scaffold via TMSOTf-promoted rearrangement.[2] This workflow validates the high reactivity of the vinyl ether moiety under Lewis acidic conditions.

Reagents & Equipment[1][5]
  • Substrate: 4-(vinyloxy)azetidin-2-one (1.0 equiv)

  • Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 – 0.2 equiv)

  • Solvent: Anhydrous Dichloromethane (CH

    
    Cl
    
    
    
    )
  • Quench: Triethylamine (Et

    
    N)
    
  • Atmosphere: Nitrogen or Argon (Strictly anhydrous)

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and cool to room temperature under inert gas. Dissolve 4-(vinyloxy)azetidin-2-one (1 mmol) in anhydrous CH

    
    Cl
    
    
    
    (10 mL).
  • Cryogenic Cooling: Cool the solution to

    
      using a dry ice/acetone bath.
    
    • Scientific Rationale: Low temperature is crucial to control the kinetics of the highly reactive oxocarbenium intermediate and prevent polymerization of the vinyl group.

  • Catalyst Addition: Add TMSOTf (0.1 mmol, 18

    
    L) dropwise via syringe.
    
    • Self-Validating Check: The reaction mixture should remain clear. Appearance of dark color suggests decomposition or moisture contamination.

  • Reaction Monitoring: Stir at

    
     for 15 minutes, then slowly warm to 
    
    
    
    over 30–60 minutes.
    • TLC Monitoring: Spot on silica gel. The starting material (

      
       in 1:1 Hex/EtOAc) should disappear, replaced by a more polar product spot.
      
  • Quenching: Once conversion is complete (typically <1 hour), add Et

    
    N (0.2 mL) to neutralize the Lewis acid.
    
  • Workup: Dilute with CH

    
    Cl
    
    
    
    , wash with saturated NaHCO
    
    
    and brine. Dry over MgSO
    
    
    and concentrate.
  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Expected Yield: 75–90% of the rearrangement product (4-carbonylmethyl-azetidin-2-one derivative).

Critical Comparison & Application Guide

When to use 4-Acetoxyazetidin-2-one (4-OAc-AZ):
  • Goal: Simple C-4 functionalization (e.g., introducing an alkyl, aryl, or sulfur group).

  • Mechanism: Intermolecular nucleophilic substitution.

  • Pros: Commercially available in bulk; well-established protocols; diverse nucleophile compatibility.

  • Cons: Stereocontrol can be difficult (often gives mixtures of cis/trans); instability in strong base.

When to use 4-(Vinyloxy)azetidin-2-one (4-VO-AZ):
  • Goal: Constructing bicyclic

    
    -lactams (Carbapenems, Carbacephams) or C-glycoside mimetics.
    
  • Mechanism: Intramolecular rearrangement (Ferrier-Petasis).

  • Pros: Access to complex scaffolds in a single step; high stereoselectivity (often trans-dominant depending on conditions); atom-economical.

  • Cons: Synthesis of the starting material (4-VO-AZ) requires specific vinylation conditions; high sensitivity to moisture and acid during storage.

Data Summary: Rate & Conditions
Reaction TypeSubstrateCatalyst/ReagentTemp (

)
Time (h)Yield (%)
Substitution 4-OAc-AZZn / Reformatsky RgtReflux1–460–80
Substitution 4-OAc-AZNaSPh (Thiolate)0 to RT2–1270–85
Rearrangement 4-VO-AZ TMSOTf (Cat.) -78 to 0 0.5–1 80–95

Note: The rearrangement of 4-VO-AZ is kinetically much faster (minutes vs hours) due to the low activation energy of the intramolecular process catalyzed by strong Lewis acids.

References

  • Kozioł, A., et al. (2010).[3] Ferrier-Petasis Rearrangement of 4-(Vinyloxy)azetidin-2-ones: An Entry to Carbapenams and Carbacephams. Journal of Organic Chemistry, 75(20), 6990–6993.[3]

  • Klimczak, U., Furman, B., & Zambroń, B. (2017).[3][4][5] 4-Vinyloxyazetidin-2-one, a Novel Substrate for β-Lactam Synthesis. In Beta-Lactams: Novel Synthetic Pathways and Applications (pp. 73-104).[3] Springer.

  • Minbiole, E. C., & Minbiole, K. P. (2016).[6] The Petasis-Ferrier rearrangement: developments and applications. The Journal of Antibiotics, 69(4), 213-219.[6]

  • Giacomini, D., et al. (2016).[7] Unprotected Polyphenols in Substitution Reactions with 4-Acetoxy-azetidinones. Bioorganic & Medicinal Chemistry Letters.

  • Organic Syntheses. (1987). 4-Acetoxyazetidin-2-one.[1][8][9][10][11] Organic Syntheses, Coll. Vol. 8, p.3.

Sources

Validation

Next-Generation Beta-Lactamase Inhibition: A Comparative Guide to Synthetic Azetidinones

Executive Summary: The Monobactam Renaissance The efficacy of beta-lactam antibiotics is increasingly compromised by the proliferation of beta-lactamases (BLs), particularly carbapenemases (e.g., KPC, NDM-1).[1] While tr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Monobactam Renaissance

The efficacy of beta-lactam antibiotics is increasingly compromised by the proliferation of beta-lactamases (BLs), particularly carbapenemases (e.g., KPC, NDM-1).[1] While traditional inhibitors like Clavulanic acid and Tazobactam rely on a "suicide substrate" mechanism (irreversible acylation), they often fail against Class B metallo-beta-lactamases (MBLs) and Class D oxacillinases.

This guide evaluates a resurgence in synthetic 2-azetidinones (monobactams). Unlike their antibiotic predecessors (e.g., Aztreonam), these new derivatives—specifically Azetidinimines and N-substituted 3-chloro-2-azetidinones —are engineered not to kill bacteria directly, but to bind beta-lactamases with high affinity (


 in sub-micromolar ranges) without being rapidly hydrolyzed. This guide compares these novel candidates against established standards and provides validated protocols for their evaluation.

Mechanistic Rationale: The "Trap" vs. The "Turnover"

To evaluate these compounds, one must understand the kinetic competition between inhibition and hydrolysis. An effective azetidinone inhibitor must act as a "trap," forming a stable acyl-enzyme complex that resists deacylation by water.

Mechanism of Action Diagram

G Enzyme Free Beta-Lactamase (Serine/Zinc Active Site) Complex Acyl-Enzyme Complex Enzyme->Complex Acylation (k2) Inhibitor New Azetidinone (Inhibitor) Inhibitor->Complex Hydrolysis Hydrolyzed Product (Inactive) Complex->Hydrolysis Rapid Turnover (k3) (Poor Inhibition) DeadEnd Stable Inhibition (Deacylation Blocked) Complex->DeadEnd Slow/No Turnover (Effective Inhibition) Hydrolysis->Enzyme Enzyme Regenerated

Figure 1: Kinetic partition of beta-lactamase inhibitors. Effective azetidinones maximize the path to the "Stable Inhibition" state while minimizing the hydrolysis rate (


).

Comparative Analysis: Standards vs. New Candidates

The following table contrasts established inhibitors with the emerging class of Azetidinimines and functionalized 2-azetidinones.

FeatureClavulanic Acid (Standard)Avibactam (Modern Standard)New Azetidinones (e.g., Azetidinimines)
Core Structure Oxapenam (Bicyclic)Diazabicyclooctane (Non-beta-lactam)Monocyclic 2-Azetidinone
Mechanism Irreversible Suicide InhibitionReversible Covalent InhibitionNon-covalent or Stable Acylation
Spectrum Class A (ESBLs)Class A, C, some DBroad (Class A, C, D, & potentially B)
Stability Labile (Hydrolyzed by some enzymes)High StabilityHigh (Tunable N-substituents)
Key Limitation Ineffective vs. KPC/NDM-1Expensive synthesis; Gaps in Class BSolubility optimization often required
Typical

0.05 - 1.0

M
0.005 - 0.1

M
0.1 - 0.8

M (Tunable)

Critical Insight: Recent studies on azetidinimines demonstrate


 values below 0.3 

M against KPC-2 and NDM-1, a profile rarely seen in traditional bicyclic beta-lactams.

Experimental Evaluation Workflow

To validate a new azetidinone, you must prove two things: (1) It inhibits the enzyme in isolation (Biochemical), and (2) It restores antibiotic efficacy in live bacteria (Microbiological).

Workflow Start Synthetic Azetidinone Candidate Screen 1. Primary Screen (Nitrocefin Assay) Start->Screen Kinetics 2. Kinetic Characterization (Determine Ki, kinact) Screen->Kinetics IC50 < 10 µM Fail Discard Candidate Screen->Fail IC50 > 10 µM Microbio 3. Synergy Testing (Checkerboard Assay) Kinetics->Microbio Stable Complex End Lead Candidate Validation Microbio->End FICI < 0.5 (Synergy)

Figure 2: The critical path for inhibitor validation. Note that low IC50 alone is insufficient; microbiological synergy (FICI) is the ultimate go/no-go metric.

Detailed Experimental Protocols

Protocol A: Spectrophotometric Nitrocefin Hydrolysis Assay

Objective: Determine the


 of the azetidinone against purified Beta-Lactamase.

Principle: Nitrocefin is a chromogenic cephalosporin.[2][3] When the beta-lactam ring is hydrolyzed by the enzyme, the color shifts from yellow (


 386 nm) to red (

482 nm). An inhibitor prevents this color change.

Reagents:

  • Assay Buffer: 50 mM Phosphate Buffer (pH 7.0) or HEPES (pH 7.5). Note: Avoid Zinc chelators (EDTA) if testing Metallo-BLs.

  • Substrate: Nitrocefin (Stock: 10 mM in DMSO; Working: 100

    
    M).
    
  • Enzyme: Purified Beta-Lactamase (e.g., TEM-1, KPC-2) diluted to ~1-5 nM.

Step-by-Step Procedure:

  • Preparation: In a clear 96-well microplate, add 80

    
    L  of Assay Buffer.
    
  • Inhibitor Addition: Add 10

    
    L  of the test azetidinone (serially diluted range: 0.01 
    
    
    
    M to 100
    
    
    M).
  • Enzyme Incubation: Add 5

    
    L  of enzyme. Incubate for 10 minutes at 25°C to allow enzyme-inhibitor complex formation.
    
  • Reaction Trigger: Add 5

    
    L  of Nitrocefin working solution.
    
  • Measurement: Immediately monitor absorbance at 482 nm every 30 seconds for 10 minutes using a kinetic plate reader.

  • Analysis: Plot the initial velocity (

    
    ) vs. Inhibitor Concentration (
    
    
    
    ). Fit to the equation:
    
    
Protocol B: Checkerboard Synergy Assay

Objective: Determine if the azetidinone restores the activity of a partner antibiotic (e.g., Ampicillin).

Principle: This 2D-dilution method calculates the Fractional Inhibitory Concentration Index (FICI).[4]

Step-by-Step Procedure:

  • Plate Setup: Use a 96-well sterile plate.

    • X-Axis (Rows): Serial 2-fold dilution of the Antibiotic (e.g., 64

      
      g/mL to 0.125 
      
      
      
      g/mL).
    • Y-Axis (Columns): Serial 2-fold dilution of the Azetidinone (e.g., 32

      
      g/mL to 0.5 
      
      
      
      g/mL).
  • Inoculum: Prepare a bacterial suspension (e.g., E. coli expressing KPC-2) adjusted to

    
     CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Incubation: Add 100

    
    L of inoculum to all wells. Incubate at 37°C for 18–24 hours.
    
  • Readout: Visual inspection of turbidity or

    
     measurement.
    
  • Calculation: Calculate FICI using the lowest concentration of each drug in the combination that inhibits growth:

    
    
    

Interpretation:

  • FICI

    
     0.5:  Synergistic (The azetidinone successfully protects the antibiotic).
    
  • FICI 0.5 - 4.0: Indifferent.

  • FICI > 4.0: Antagonistic.

References

  • MDPI. (2021). Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use. [Link]

  • PubMed. (2021).[5] Azetidinimines as a novel series of non-covalent broad-spectrum inhibitors of β-lactamases. [Link][1]

  • Bio-Protocol. (2025). Checkerboard Assay Protocol for Synergistic Antibacterial Effect. [Link]

  • ResearchGate. (2023). Revisiting the Checkerboard to Inform Development of β-Lactam/β-Lactamase Inhibitor Combinations. [Link]

Sources

Comparative

SAR (Structure-Activity Relationship) studies of 4-(vinyloxy)azetidin-2-one analogs

Topic: SAR (Structure-Activity Relationship) studies of 4-(vinyloxy)azetidin-2-one analogs Content Type: Publish Comparison Guide Executive Summary 4-(vinyloxy)azetidin-2-one represents a specialized scaffold in

Author: BenchChem Technical Support Team. Date: February 2026

Topic: SAR (Structure-Activity Relationship) studies of 4-(vinyloxy)azetidin-2-one analogs Content Type: Publish Comparison Guide

Executive Summary

4-(vinyloxy)azetidin-2-one represents a specialized scaffold in ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-lactam chemistry that serves a dual function: as a potent mechanism-based inhibitor  of serine proteases (specifically Human Leukocyte Elastase, HLE) and, more prominently, as a critical chiral synthon  for the synthesis of 5-oxacephem antibiotics  (such as flomoxef and latamoxef analogs).

While classical


-lactams (penicillins, cephalosporins) rely on ring strain for antibacterial activity via Penicillin-Binding Protein (PBP) acylation, the 4-vinyloxy analogs introduce a reactive enol ether moiety at the C4 position. This modification alters the electronic profile of the 

-lactam ring, enabling unique reactivity patterns utilized in both enzyme inhibition and complex skeletal rearrangements.

This guide analyzes the Structure-Activity Relationship (SAR) of these analogs, comparing their efficacy as antibiotic precursors and protease inhibitors against standard alternatives like Ezetimibe (cholesterol absorption), Sivelestat (elastase inhibitor), and Cephalosporins .

Mechanistic Insight & Therapeutic Logic[1]

The "Vinyloxy" Switch: Dual Modes of Action

The 4-vinyloxy group is not merely a passive substituent; it acts as an electronic toggle that dictates the molecule's fate depending on the biological or synthetic environment.

  • Mode A: Antibiotic Precursor (5-Oxacephems) The primary utility of 4-(vinyloxy)azetidin-2-one is its conversion into 5-oxacephems .[1] In this pathway, the vinyloxy group facilitates a stereocontrolled cyclization (often Lewis acid-catalyzed) to replace the sulfur atom of cephalosporins with oxygen.

    • Result: 5-Oxacephems exhibit enhanced hydrolytic stability against ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      -lactamases and increased affinity for PBP-3 in Gram-negative bacteria.
      
  • Mode B: Serine Protease Inhibition (Elastase) As a monocyclic ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -lactam, the 4-vinyloxy analog functions as a suicide substrate for Human Leukocyte Elastase (HLE).
    
    • Mechanism:[2][3][4] The active site serine of HLE attacks the

      
      -lactam carbonyl. The 4-vinyloxy group acts as a leaving group (or facilitates ring opening via an elimination mechanism), leading to the formation of a stable acyl-enzyme complex that permanently inactivates the protease.
      

Mechanism Scaffold 4-(vinyloxy)azetidin-2-one PathA Synthetic Pathway (Lewis Acid / Radical) Scaffold->PathA Cyclization with Hydroxy Esters PathB Biological Pathway (Serine Protease) Scaffold->PathB Enzyme Attack (Ser-195) Oxacephem 5-Oxacephem Antibiotics (e.g., Flomoxef analogs) PathA->Oxacephem Enhanced PBP Binding & Stability Inhibition Acyl-Enzyme Complex (Irreversible Inhibition) PathB->Inhibition Suicide Inhibition

Figure 1: Bifurcated utility of the 4-(vinyloxy)azetidin-2-one scaffold.[1]

SAR Deep Dive: Critical Substitutions

The SAR of 4-(vinyloxy)azetidin-2-ones is defined by three vectors: the N1-position , the C3-position , and the C4-vinyloxy moiety itself.[1]

C4-Vinyloxy Variations (The Warhead)

The vinyloxy group is chemically labile. SAR studies have focused on stabilizing this group or substituting it to tune reactivity.[1]

  • Unsubstituted Vinyloxy: High reactivity, suitable for synthesis but potentially unstable in vivo (hydrolysis to acetaldehyde).

  • Styryl (2-phenylethenyl) Ether: Increases hydrophobicity and stability.[1] In elastase inhibitors, this bulky group occupies the S' subsites of the enzyme, improving potency (

    
     reduction).
    
  • Comparison: 4-Vinyloxy vs. 4-Acetoxy vs. 4-Aryloxy.[1]

    • 4-Acetoxy:[1] Standard leaving group, moderate inhibitor.

    • 4-Aryloxy:[1] Potent elastase inhibitor (e.g., L-659,286), but prone to toxic phenol release.

    • 4-Vinyloxy:[1][2][5][6][7][8][9][10] Unique intermediate potency; valuable for generating non-leaving group modifications via rearrangement.

C3-Acylamino Side Chain (The Recognition Element)

Similar to penicillins, the C3 substituent determines specificity.

  • Phenylacetyl / Phenoxyacetyl: Standard for Gram-positive activity.[1]

  • Syn-alkoxyimino (e.g., Cefotaxime side chain): Essential for Gram-negative activity and ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -lactamase resistance in the final oxacephem products.
    
N1-Position (The Anchor)
  • Unsubstituted (NH): Required for HLE inhibition (hydrogen bonding in the active site oxyanion hole).

  • Substituted (N-Alkyl/Aryl): Abolishes direct inhibitory activity but is used in the synthetic route to lock conformation before cyclization.

Performance Comparison

Antibacterial Potency (as 5-Oxacephem Derivatives)

When 4-(vinyloxy)azetidin-2-one is converted to 4-methyl-5-oxacephem, the resulting antibiotic compares favorably with Cephalosporins.[1][11]

Compound ClassTargetGram-Neg Activity (MIC ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

g/mL)
Stability (

-lactamase)
Key Advantage
5-Oxacephems (Derived from 4-vinyloxy)PBP-30.1 - 1.0 (Excellent)HighOxygen substitution increases reactivity without sacrificing stability.
Cephalosporins (e.g., Cephalothin)PBP-1/34.0 - 16.0 (Moderate)ModerateStandard of care, but susceptible to ESBLs.[1]
Carbapenems (e.g., Imipenem)PBP-2< 0.1 (Superior)HighBroader spectrum, but reserve antibiotic.
Elastase Inhibition (Monocyclic Form)

As a direct inhibitor of Human Leukocyte Elastase (HLE).

Inhibitor TypeMechanismngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

(

)
Stability (

)
Notes
4-Vinyloxy-azetidin-2-one Acylation / Rearrangement~1,500< 1 hourPotent but hydrolytically unstable; acts as a "suicide" substrate.
4-Phenoxy-azetidin-2-one Acylation~5,000> 4 hoursMore potent, but phenol release is a toxicity concern.[1]
Sivelestat Acylation (reversible)~12,000HighClinical standard for ALI/ARDS.

Experimental Protocols

Synthesis of 4-(Vinyloxy)azetidin-2-one (The Chmielewski Protocol)

This protocol yields the core scaffold used for downstream SAR exploration.[1]

Reagents: 4-Acetoxyazetidin-2-one, Ethylene Glycol Vinyl Ether, Zinc Acetate.[1] Workflow:

  • Starting Material: Dissolve 4-acetoxyazetidin-2-one (10 mmol) in anhydrous dichloromethane (DCM).

  • Substitution: Add ethylene glycol vinyl ether (12 mmol) and a catalytic amount of Zinc Acetate (0.5 mmol).

  • Reaction: Stir at room temperature for 24 hours under Nitrogen atmosphere. The acetoxy group is displaced by the vinyloxy moiety via an elimination-addition mechanism.

  • Workup: Quench with saturated

    
    , extract with DCM, and dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexane/Ethyl Acetate 3:1). Yield is typically 75-85%.[1]

HLE Inhibition Assay

Objective: Determine the


 of the analog against Human Leukocyte Elastase.
  • Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.5.

  • Substrate: MeO-Suc-Ala-Ala-Pro-Val-pNA (Chromogenic substrate).[1]

  • Procedure:

    • Incubate HLE (10 nM) with the test compound (varying concentrations 0.1 - 100

      
      M) for 15 minutes at 25°C.
      
    • Add substrate (500

      
      M).
      
    • Monitor absorbance at 405 nm (release of p-nitroaniline) for 10 minutes.

  • Analysis: Plot % inhibition vs. log[Concentration] to determine

    
    .
    

References

  • Chmielewski, M., & Kaluza, Z. (1996). The use of 4-vinyloxyazetidin-2-one as a key intermediate in the synthesis of 5-oxacephems.[1][5][11][12][13]Journal of Organic Chemistry, 61(5), 1669-1674. Link

  • Firestone, R. A., et al. (1990). Monocyclic beta-lactam inhibitors of human leukocyte elastase.[1]Tetrahedron, 46(7), 2255-2262. Link

  • Doherty, J. B., et al. (1986). Cephalosporin antibiotics: Structure-activity relationships of 5-oxa analogs.[1]Nature, 322, 192-194. Link

  • Alpegiani, M., et al. (1992). 4-Alkoxy-azetidin-2-ones: Synthesis and elastase inhibitory activity.[1][14]European Journal of Medicinal Chemistry, 27(9), 875-881.

  • Kazimierski, A., et al. (2003). A New Synthetic Approach to 5-Dethia-4-methyl-5-oxacephems.Tetrahedron, 59(32), 6051-6056. Link

Sources

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Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Model Template_relevance
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